1-Methyl-1H-indole-3,5,6-triol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-dihydroxy-1-methyl-2H-indol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-10-4-9(13)5-2-7(11)8(12)3-6(5)10/h2-3,11-12H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBBSLWYVVQVSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)C2=CC(=C(C=C21)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80214406 | |
| Record name | Adrenolutin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80214406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
642-75-1 | |
| Record name | Adrenolutin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adrenolutin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80214406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Characterization of 1-Methyl-1H-indole-3,5,6-triol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Methyl-1H-indole-3,5,6-triol, a compound of interest for its potential biological activities, including antioxidant properties. This document details the prevalent synthetic methodologies, spectroscopic and spectrometric characterization techniques, and discusses its role within the broader context of catecholamine metabolism. The information is presented to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Introduction
This compound, also known by its common name adrenolutin, is an indole derivative with the chemical formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol . It is an oxidation product of epinephrine (adrenaline) and is of significant interest due to its structural features and potential biological activities. The presence of hydroxyl groups on the indole ring suggests potential antioxidant properties and the capacity to interact with biological systems. This guide will provide a detailed exploration of its synthesis and characterization.
Synthesis of this compound
The primary route for the synthesis of this compound involves a two-step process starting from L-epinephrine (adrenaline). The first step is the oxidation of epinephrine to form the intermediate, adrenochrome. This is followed by the isomerization of adrenochrome to the more stable this compound.
Synthesis Pathway
The overall synthetic pathway can be visualized as follows:
Experimental Protocols
While several variations exist, a general and effective protocol for the synthesis of this compound is adapted from the work of Hegedus and Altschule.
Step 1: Oxidation of L-Epinephrine to Adrenochrome
-
Materials: L-Epinephrine, Silver(I) oxide (Ag₂O) or other suitable oxidizing agents, Methanol.
-
Procedure:
-
Dissolve L-Epinephrine in methanol.
-
Add a suitable oxidizing agent, such as freshly prepared silver(I) oxide, to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the color change to a deep red, indicative of adrenochrome formation.
-
Upon completion, the solid silver salts are removed by filtration.
-
Step 2: Isomerization of Adrenochrome to this compound
-
Materials: Adrenochrome solution from Step 1, Acidic buffer or dilute acid.
-
Procedure:
-
Take the filtrate containing adrenochrome from the previous step.
-
Adjust the pH of the solution to be slightly acidic.
-
The isomerization occurs spontaneously under these conditions, leading to the precipitation of bright yellow crystals of this compound monohydrate.
-
The crystals are collected by filtration, washed with cold, nitrogen-saturated distilled water, and dried under vacuum.
-
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are crucial. This is achieved through a combination of spectroscopic and spectrometric techniques.
Characterization Workflow
The typical workflow for the characterization of the synthesized compound is as follows:
Spectroscopic and Spectrometric Data
The following table summarizes the expected characterization data for this compound.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the N-methyl protons, aromatic protons on the indole ring, and hydroxyl protons. |
| ¹³C NMR | Resonances for the N-methyl carbon, aromatic carbons, and carbons bearing hydroxyl groups. |
| Mass Spec. (EI) | Molecular ion peak (M⁺) at m/z = 179. Fragmentation pattern may show losses of hydroxyl groups and other characteristic fragments of the indole core. |
| Infrared (IR) | Broad absorption band in the region of 3200-3600 cm⁻¹ due to O-H stretching of the hydroxyl groups. Peaks corresponding to C-H aromatic and N-CH₃ stretching. |
| UV-Vis | Characteristic absorption maxima for the indole chromophore. |
| HPLC | A single major peak indicating the purity of the compound. |
Biological Activity and Signaling Pathways
This compound is recognized for its antioxidant properties, which are largely attributed to the hydroxyl groups on the indole ring. As a metabolite of epinephrine, its biological role is intrinsically linked to the catecholamine signaling pathway and the management of oxidative stress.
Antioxidant Mechanism
The antioxidant activity of this compound is believed to involve the scavenging of reactive oxygen species (ROS). The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby mitigating cellular damage.
Role in Catecholamine Metabolism
The formation of this compound is a part of the metabolic cascade of catecholamines. This pathway is crucial for both the termination of the hormonal signal and the detoxification of potentially harmful oxidation products.
Conclusion
This technical guide has outlined the key aspects of the synthesis and characterization of this compound. The provided methodologies and characterization data serve as a valuable resource for researchers engaged in the study of this intriguing indole derivative. Further investigation into its pharmacological properties and potential therapeutic applications is warranted.
In-Depth Technical Guide to 1-Methyl-1H-indole-3,5,6-triol (Adrenolutin)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1H-indole-3,5,6-triol, also known by its synonym Adrenolutin, is a chemical compound with the CAS number 642-75-1 . It is a cyclized derivative of epinephrine (adrenaline) and is formed through an oxidation process. This technical guide provides a comprehensive overview of the known properties, synthesis, and biological relevance of this compound, with a focus on data pertinent to research and development.
Chemical and Physical Properties
This compound is an indole derivative characterized by the presence of three hydroxyl groups and a methyl group attached to the indole core. While extensive experimental data on its physical properties is limited in publicly available literature, the following information has been compiled from various sources. The presence of the methyl group at the 1-position is suggested to enhance its solubility and reactivity.[1] The compound is also noted for its intensely yellow-green fluorescence in alkaline solutions, a characteristic that has been utilized in the estimation of catecholamines.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 642-75-1 | [1][2] |
| Molecular Formula | C₉H₉NO₃ | [2] |
| Molecular Weight | 179.17 g/mol | [2] |
| Synonyms | Adrenolutin, 3,5,6-Trihydroxy-1-methylindole, N-Methyl-3,5,6-trihydroxyindole | [2] |
| Appearance | Described as colorless | Wikipedia |
| Solubility | Reported to have unsatisfactory water solubility, which can be improved by complexation. | ResearchGate |
Synthesis and Experimental Protocols
This compound is an oxidation product of epinephrine. The formation of the related compound, adrenochrome, from adrenaline is well-documented and typically involves oxidation with agents like silver oxide. Adrenolutin can be formed from the rearrangement of adrenochrome in the presence of an alkali.
General Synthesis Pathway from Epinephrine
The synthesis of this compound originates from the oxidation of epinephrine. This process first yields adrenochrome, which then undergoes a rearrangement to form the more stable adrenolutin.
Caption: General synthesis pathway of this compound from epinephrine.
Experimental Protocol: Formation of Adrenolutin from Adrenochrome
While a specific, detailed protocol for the synthesis of pure this compound is not extensively described in recent literature, historical methods indicate its formation from adrenochrome. The following is a generalized procedure based on available information:
-
Preparation of Adrenochrome Solution: Adrenochrome can be synthesized by the oxidation of epinephrine. A common method involves the use of silver oxide as the oxidizing agent in an aqueous solution.
-
Alkaline Rearrangement: The resulting adrenochrome solution is then treated with an alkali (e.g., sodium hydroxide solution). This induces the rearrangement of the adrenochrome molecule to form adrenolutin.
-
Monitoring: The progress of the reaction can be monitored by observing the characteristic yellow-green fluorescence of adrenolutin under UV light.
-
Isolation and Purification: Due to its reported instability and unsatisfactory water solubility, isolation and purification of adrenolutin can be challenging. Techniques such as chromatography may be employed, though specific conditions are not well-documented.
Note: Researchers should exercise caution as indole compounds can be sensitive to light and air.
Biological Activity and Signaling Pathways
The biological effects of this compound have been a subject of interest, particularly in historical psychiatric research. However, many of the early findings have been questioned in later studies. More recent research has begun to explore its effects in other biological contexts.
Historical Context: Psychotomimetic Research
In the mid-20th century, Adrenolutin, along with adrenochrome, was investigated as a potential endogenous psychotomimetic agent that might play a role in the etiology of schizophrenia. Some studies from that era reported that it could induce psychological changes in humans. However, the purity of the compounds used in these early studies was often questionable, and subsequent research with purified substances failed to replicate these findings.
Effects on Cardiovascular System
A more recent area of investigation involves the impact of epinephrine metabolites on the cardiovascular system. One study explored the effect of this compound, along with adrenaline and adrenochrome, on the expression and function of connexin 40 (Cx40) and connexin 43 (Cx43) in a rat aortic cell line. These gap junction proteins are crucial for intercellular communication in cardiovascular tissues. The study suggests a potential role of these compounds in the vascular toxicity associated with high levels of catecholamines.
Caption: Proposed interaction of this compound with connexin proteins.
Spectroscopic Data
Detailed and verified spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely available in public databases. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of this compound.
Conclusion
This compound (Adrenolutin) is a fluorescent metabolite of epinephrine with a history of investigation into its biological activities. While there is a foundational understanding of its chemical nature and origin, there is a notable lack of comprehensive, modern, and quantitative data regarding its physicochemical properties, a standardized and detailed synthesis protocol, and its precise mechanisms of action in biological systems. The potential link to cardiovascular effects via modulation of connexin proteins presents a contemporary avenue for research. Further investigation is warranted to fully elucidate the properties and biological significance of this intriguing indole derivative.
References
An In-depth Technical Guide to the Biological Activity of 1-Methyl-1H-indole-3,5,6-triol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1H-indole-3,5,6-triol, also known by its common synonym Adrenolutin, is an indoleamine metabolite of epinephrine (adrenaline). Historically, it garnered attention for its potential psychotomimetic properties, with early research exploring its role in the etiology of schizophrenia. While this hypothesis has largely been superseded, the structural features of this compound, particularly its hydroxylated indole ring, suggest a potential for a range of biological activities, including antioxidant and redox-modulating effects. This technical guide provides a comprehensive overview of the known biological activities of this compound, detailed experimental protocols for assessing these activities, and a summary of the available data. It is important to note that while the compound has been the subject of historical research, extensive quantitative data on its biological activities are limited in publicly accessible literature.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Adrenolutin, 3,5,6-Trihydroxy-1-methylindole |
| CAS Number | 642-75-1 |
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol |
| Appearance | Reported as colorless and exhibiting intense yellow-green fluorescence.[1] |
| Stability | Chemically unstable, though noted to be more stable than its precursor, adrenochrome.[1] |
Biosynthesis and Metabolism
This compound is not a primary signaling molecule but rather an oxidation product of epinephrine. The biotransformation pathway involves the cyclization of epinephrine to form adrenochrome, which is then rearranged to this compound. This process can occur both in vivo and in vitro.
Biological Activities
Neurological and Psychotomimetic Effects
The majority of early research on this compound focused on its effects on the central nervous system. Studies in the 1950s and 1960s reported that administration of what was presumed to be Adrenolutin could induce psychological changes in humans, including thought disorders and altered perception.[1] These effects were compared to those of mescaline and were central to the "adrenochrome hypothesis" of schizophrenia. However, the purity of the compounds used in these early studies has been questioned, and subsequent research with purified material failed to consistently reproduce these findings.[1]
Antioxidant Potential
The chemical structure of this compound, featuring a trihydroxylated indole core, suggests a strong potential for antioxidant activity. Phenolic compounds are well-known for their ability to scavenge free radicals and chelate metal ions. While specific quantitative antioxidant data for this compound is scarce, its structural similarity to other known antioxidant indoles supports this hypothesized activity.
Cardiovascular Effects
Recent research has begun to explore the impact of epinephrine metabolites on the cardiovascular system. One study investigated the effect of this compound, along with adrenalin and adrenochrome, on connexin proteins in the vasculature. While the full text of this specific study is not widely available, it points to a potential role of this metabolite in modulating cardiovascular cell communication.
Quantitative Data
A thorough review of the available scientific literature reveals a significant lack of quantitative data regarding the biological activity of this compound. Key metrics such as IC₅₀ or EC₅₀ values for enzyme inhibition, receptor binding affinities, and specific antioxidant capacity are not well-documented. The historical focus on qualitative psychological effects and the compound's instability may have contributed to this data gap.
Experimental Protocols
Given the limited number of studies that provide detailed methodologies for this compound, the following are representative protocols for assessing the biological activities suggested by its structure and historical context.
In Vitro Antioxidant Activity Assays
The following diagram outlines a general workflow for assessing the antioxidant potential of a compound like this compound.
5.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.
-
Method:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol).
-
Create a series of dilutions of the stock solution.
-
In a 96-well plate, add a fixed volume of DPPH solution to each well containing the different concentrations of the test compound.
-
Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent with DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
-
5.1.2. FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Method:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and ferric chloride solution.
-
Warm the FRAP reagent to 37°C.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the FRAP reagent to each well and incubate at 37°C.
-
Measure the absorbance at approximately 593 nm after a set time.
-
Use a standard curve of known Fe²⁺ concentrations to determine the FRAP value of the test compound.
-
Receptor Binding Assays (Hypothetical)
Given its origin from epinephrine, it is plausible that this compound could interact with adrenergic receptors. A radioligand binding assay would be a suitable method to investigate this.
-
Principle: This technique measures the affinity of a ligand (in this case, this compound) for a receptor by competing with a radiolabeled ligand that has a known high affinity for the receptor.
-
Method:
-
Prepare cell membranes expressing the adrenergic receptor subtype of interest (e.g., α₁, α₂, β₁, β₂).
-
Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]prazosin for α₁ receptors or [³H]dihydroalprenolol for β receptors).
-
Add increasing concentrations of the unlabeled competitor, this compound.
-
After incubation, separate the bound from the unbound radioligand by rapid filtration.
-
Quantify the radioactivity of the filter-bound membranes using liquid scintillation counting.
-
Determine the IC₅₀ of this compound and calculate its binding affinity (Ki).
-
Signaling Pathways (Hypothetical)
Based on its potential interaction with adrenergic receptors, this compound could modulate downstream signaling pathways. The following diagram illustrates a hypothetical interaction with a G-protein coupled receptor (GPCR), such as an adrenergic receptor.
Conclusion and Future Directions
This compound is a fascinating but understudied metabolite of epinephrine. While early research into its psychotomimetic effects was inconclusive, its chemical structure strongly suggests potential as an antioxidant and modulator of various biological pathways, possibly including those regulated by adrenergic receptors. The significant gap in quantitative data presents a clear opportunity for future research. A systematic evaluation of its antioxidant capacity, receptor binding profile, and effects on cardiovascular and neuronal cell models would be invaluable in elucidating the true biological significance of this endogenous compound. Such studies would benefit from modern analytical techniques to ensure compound purity and stability, addressing the limitations of earlier research.
References
In-Depth Technical Guide: 1-Methyl-1H-indole-3,5,6-triol as an Adrenaline Oxidation Product
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-1H-indole-3,5,6-triol, also known as adrenolutin, an oxidation product of adrenaline (epinephrine). The document details the chemical formation of adrenolutin from adrenaline via the intermediate adrenochrome, outlining the reaction mechanisms and influencing factors. Detailed experimental protocols for the synthesis and analysis of these compounds are provided, along with a summary of key quantitative data. Furthermore, this guide illustrates the relevant biological signaling pathway of adrenaline and the chemical workflow for adrenolutin formation using Graphviz diagrams, offering a valuable resource for researchers in pharmacology, neuroscience, and drug development.
Introduction
Adrenaline, a crucial hormone and neurotransmitter, undergoes oxidation to form a series of bioactive and colored compounds. Among these, this compound (adrenolutin) is a fluorescent indole derivative formed through the rearrangement of its precursor, adrenochrome.[1] Historically, adrenochrome and adrenolutin were investigated for their potential psychotomimetic effects and a hypothesized role in the etiology of schizophrenia, a theory that remains controversial and is not widely accepted by the scientific community.[1][2] This guide focuses on the chemical and biological aspects of adrenolutin formation, providing a technical resource for its study.
Chemical Formation of this compound from Adrenaline
The formation of this compound from adrenaline is a two-step process involving an initial oxidation to adrenochrome, followed by an isomerization to adrenolutin.
Step 1: Oxidation of Adrenaline to Adrenochrome
Adrenaline is oxidized to the corresponding o-quinone, which then rapidly undergoes an intramolecular cyclization to form leucoadrenochrome. Further oxidation of leucoadrenochrome yields the deep violet compound, adrenochrome.[3] This oxidation can be initiated by various oxidizing agents, including silver oxide (Ag₂O), or can occur through autoxidation.[2]
Step 2: Isomerization of Adrenochrome to this compound (Adrenolutin)
Adrenochrome, in turn, can undergo a rearrangement to form the more stable, fluorescent compound, this compound (adrenolutin).[4] This isomerization is influenced by several factors, including pH and the presence of metal ions.
Factors Influencing the Formation of this compound
The yield and rate of adrenolutin formation are significantly dependent on the reaction conditions.
-
pH: The rearrangement of adrenochrome to adrenolutin is favored at physiological pH values.[5]
-
Oxygen: In the presence of air, adrenolutin can be further oxidized.[5] Under oxygen-depleted conditions, the formation of adrenolutin from adrenochrome is observed, with a reported yield of approximately 10%.[5]
-
Metal Ions: Certain metal ions can catalyze the rearrangement of adrenochrome. Divalent cations such as Cu²⁺, Zn²⁺, and Co²⁺ have been shown to significantly promote the formation of adrenolutin.[5]
Experimental Protocols
Synthesis of Adrenochrome from Adrenaline
This protocol describes a general method for the oxidation of adrenaline to adrenochrome.
Materials:
-
Adrenaline (Epinephrine)
-
Silver oxide (Ag₂O) or other suitable oxidizing agent
-
Methanol
-
Water
-
Filter paper
Procedure:
-
Dissolve adrenaline in a minimal amount of methanol.
-
Prepare a suspension of silver oxide in water.
-
Slowly add the silver oxide suspension to the adrenaline solution while stirring vigorously.
-
Continue stirring at room temperature and monitor the reaction progress by observing the color change to a deep violet, indicative of adrenochrome formation.
-
Once the reaction is complete, filter the mixture to remove the silver oxide and other solid byproducts.
-
The resulting solution contains adrenochrome and can be used for the subsequent synthesis of adrenolutin or for analytical purposes.
Conversion of Adrenochrome to this compound (Adrenolutin)
This protocol outlines the isomerization of adrenochrome to adrenolutin.
Materials:
-
Adrenochrome solution (from section 3.1)
-
Phosphate buffer (pH 7.4)
-
Nitrogen or Argon gas
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Place the adrenochrome solution in a reaction vessel.
-
Add phosphate buffer (pH 7.4) to the solution.
-
To minimize further oxidation of adrenolutin, purge the reaction vessel with an inert gas (nitrogen or argon).
-
Stir the reaction mixture at room temperature.
-
Monitor the formation of adrenolutin over time using analytical techniques such as HPLC with fluorescence detection.
Analytical Methodology: HPLC Analysis of Adrenaline Oxidation Products
High-Performance Liquid Chromatography (HPLC) is a robust method for the separation and quantification of adrenaline and its oxidation products.
Instrumentation:
-
HPLC system equipped with a UV-Vis or fluorescence detector
-
Reversed-phase C18 column
Mobile Phase:
-
A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic modifier (e.g., methanol or acetonitrile). The exact composition may need to be optimized depending on the specific column and instrument used.
Procedure:
-
Prepare standard solutions of adrenaline, adrenochrome, and adrenolutin of known concentrations.
-
Inject the standards into the HPLC system to determine their retention times and to generate calibration curves.
-
Prepare the reaction mixture sample by appropriate dilution and filtration.
-
Inject the sample into the HPLC system.
-
Identify and quantify the components in the sample by comparing their retention times and peak areas to those of the standards.
Quantitative Data
The following table summarizes key quantitative data related to the formation of this compound.
| Parameter | Value | Conditions | Reference |
| Adrenolutin Yield | ~10% | Rearrangement of adrenochrome in an oxygen-depleted atmosphere. | [5] |
| Other Products | ~50% Adrenochrome dimer, ~10% 5,6-dihydroxy-1-methylindole (DHMI) | Rearrangement of adrenochrome in an oxygen-depleted atmosphere. | [5] |
Signaling Pathways and Experimental Workflows
Adrenaline Signaling Pathway
Adrenaline exerts its physiological effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs). The following diagram illustrates a simplified adrenaline signaling cascade.
Caption: Simplified adrenaline signaling pathway via a G-protein coupled receptor.
Experimental Workflow for Adrenolutin Formation and Analysis
The following diagram outlines the key steps in the experimental process of generating and analyzing this compound from adrenaline.
Caption: Experimental workflow for the formation and analysis of adrenolutin.
Conclusion
This technical guide has provided a detailed examination of this compound as an oxidation product of adrenaline. The formation pathway, influencing factors, and experimental protocols for its synthesis and analysis have been presented. While the biological significance of adrenolutin remains a subject of historical interest primarily, the chemical transformations involved in its formation from adrenaline are well-documented. The provided information, tables, and diagrams serve as a valuable resource for researchers investigating catecholamine metabolism and the chemistry of indole compounds. Further research is warranted to explore any potential, as-yet-undiscovered biological roles of this adrenaline metabolite.
References
- 1. Adrenolutin - Wikipedia [en.wikipedia.org]
- 2. Adrenochrome - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of adrenaline and its derivatives by S-nitrosoglutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new look at the rearrangement of adrenochrome under biomimetic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Degradation of 1-Methyl-1H-indole-3,5,6-triol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-indole-3,5,6-triol, also known by its synonym Adrenolutin, is a metabolite of epinephrine (adrenaline). It is formed through the oxidation of adrenaline to adrenochrome, which then undergoes isomerization to yield this compound. This compound, featuring a substituted indole core, has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities, including antioxidant properties. However, its inherent instability presents a significant challenge for its study and potential therapeutic application. This technical guide provides a comprehensive overview of the current understanding of the stability and degradation of this compound, including its degradation pathways, factors influencing its stability, and relevant experimental protocols.
Chemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for any stability investigation.
| Property | Value |
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol |
| Synonyms | Adrenolutin, 3,5,6-Trihydroxy-1-methylindole |
| Appearance | Reported as a solid |
Degradation Pathways
The primary known degradation pathway of this compound originates from its precursor, adrenaline. The process is initiated by the oxidation of adrenaline, a reaction that can be influenced by various factors, including pH and the presence of metal ions.
The initial oxidation of adrenaline forms adrenochrome, a highly unstable intermediate. Adrenochrome can then undergo a pH-dependent isomerization to form the more stable, yet still labile, this compound. Further degradation of this compound is thought to involve oxidation and subsequent polymerization, leading to the formation of melanin-like pigments. The exact structure and composition of these polymeric degradation products are not well-characterized in the public domain.
Factors Influencing Stability
The stability of this compound is significantly impacted by several environmental factors.
-
Oxidizing Agents: As a hydroxylated indole derivative, this compound is susceptible to oxidation. The presence of oxidizing agents, including atmospheric oxygen, can promote its degradation and subsequent polymerization.
-
Metal Ions: Metal ions can catalyze the oxidation of adrenaline and may also play a role in the degradation of this compound. Therefore, the presence of trace metals in solutions or formulations could significantly impact its stability.
-
Light: Indole derivatives are often sensitive to light. Photodegradation is a potential degradation pathway for this compound, although specific studies quantifying this effect are lacking.
-
Temperature: Elevated temperatures are generally expected to increase the rate of chemical degradation reactions. Thermal stability studies are crucial to determine appropriate storage conditions.
Experimental Protocols for Stability Assessment
Due to the limited availability of specific stability data for this compound, the following experimental protocols are proposed based on general principles of pharmaceutical stability testing and methodologies applied to similar compounds.
Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Methodology:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M hydrochloric acid at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat a solution of the compound with 0.1 M sodium hydroxide at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Expose a solution of the compound to a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Subject both the solid compound and a solution to elevated temperatures (e.g., 80°C).
-
Photodegradation: Expose a solution of the compound to light under conditions specified in the ICH Q1B guideline (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.
Proposed HPLC Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3-4) and an organic solvent (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at a wavelength determined by the UV spectrum of the compound (likely in the range of 220-300 nm) |
| Temperature | Ambient or controlled at 25°C |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. Specificity is demonstrated by the ability of the method to resolve the main peak from all degradation product peaks.
Data Presentation
Currently, there is a paucity of publicly available quantitative stability data for this compound. The following table is a template for how such data should be structured once generated from stability studies.
Table 1: Hypothetical Stability Data for this compound under Forced Degradation
| Stress Condition | Duration | Temperature | % Assay of this compound | Major Degradation Products (Retention Time) |
| 0.1 M HCl | 24 h | 60°C | Data to be generated | Data to be generated |
| 0.1 M NaOH | 24 h | 60°C | Data to be generated | Data to be generated |
| 3% H₂O₂ | 24 h | Room Temp. | Data to be generated | Data to be generated |
| Heat (Solid) | 48 h | 80°C | Data to be generated | Data to be generated |
| Heat (Solution) | 48 h | 80°C | Data to be generated | Data to be generated |
| Light | 1.2M lux hrs | Ambient | Data to be generated | Data to be generated |
Conclusion and Future Directions
This compound is a molecule of interest with potential biological activities, but its inherent instability is a major hurdle for further development. The primary degradation pathway involves oxidation and polymerization, influenced by factors such as pH, light, and the presence of metal ions. This guide has outlined the current understanding and proposed experimental protocols for a thorough investigation of its stability profile.
Future research should focus on:
-
Conducting comprehensive forced degradation studies to identify and characterize all significant degradation products using techniques like LC-MS/MS and NMR.
-
Determining the degradation kinetics under various pH, temperature, and light conditions to establish a quantitative stability profile.
-
Investigating the impact of formulation excipients on the stability of this compound to develop stable dosage forms.
A thorough understanding of the stability and degradation of this compound is paramount for any future research or development involving this compound. The methodologies and frameworks presented in this guide provide a solid foundation for such investigations.
An In-Depth Technical Guide to 1-Methyl-1H-indole-3,5,6-triol (Adrenolutin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-indole-3,5,6-triol, more commonly known as Adrenolutin, is a metabolite of epinephrine (adrenaline). It belongs to the family of aminochromes, which are oxidation products of catecholamines. Historically, Adrenolutin, alongside its precursor adrenochrome, was the subject of significant interest in psychiatric research, particularly in the mid-20th century, for its potential role in the pathophysiology of schizophrenia. This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its chemical properties, synthesis, and reported biological effects.
Chemical and Physical Properties
This compound is an indole derivative with a molecular formula of C₉H₉NO₃ and a molecular weight of 179.17 g/mol . While detailed modern analysis is limited in publicly accessible literature, historical accounts describe it as being more stable than adrenochrome.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | Adrenolutin, 3,5,6-Trihydroxy-1-methylindole, N-Methyl-3,5,6-trihydroxyindole |
| CAS Number | 642-75-1 |
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol |
Table 2: Spectroscopic Data for Related Indole Compounds
| Compound | ¹H NMR (Solvent, Frequency) | ¹³C NMR (Solvent, Frequency) | Mass Spectrometry (Ionization Mode) |
| 1-Methylindole | δ 7.55 (d, J=7.8 Hz, 1H), 7.20-7.10 (m, 2H), 7.05 (d, J=7.8 Hz, 1H), 6.45 (d, J=3.1 Hz, 1H), 3.75 (s, 3H) (CDCl₃, 400 MHz) | δ 136.9, 128.8, 128.7, 121.3, 120.8, 119.2, 109.2, 101.0, 32.8 (CDCl₃, 100 MHz) | m/z 131 (M⁺) (EI)[1][2] |
| 5-Bromo-3-methyl-1H-indole | δ 7.92 (s, 1H), 7.73 (d, J = 1.6 Hz, 1H), 7.29 (dd, J = 8.6, 1.9 Hz, 1H), 7.22 (d, J = 8.6 Hz, 1H), 6.99 (s, 1H), 2.32 (d, J = 0.9 Hz, 3H) (CDCl₃, 500 MHz) | δ 134.96, 130.22, 124.76, 122.95, 121.64, 112.50, 111.60, 9.64 (CDCl₃, 125 MHz) | Not Specified[3] |
| Methyl 3-methyl-1H-indole-5-carboxylate | δ 8.38 (s, 1H), 8.17 (s, 1H), 7.92 (dd, J = 8.6, 1.5 Hz, 1H), 7.36 (d, J = 8.6 Hz, 1H), 7.04 (s, 1H), 3.96 (d, J = 3.9 Hz, 3H), 2.38 (d, J = 0.8 Hz, 3H) (CDCl₃, 500 MHz) | Not Specified | Not Specified[3] |
Synthesis and Stability
Workflow for the conceptual synthesis of Adrenolutin from Adrenaline:
Adrenolutin is reported to be unstable in solution, which has posed challenges for its isolation and characterization. Quantitative data on its stability under various conditions (e.g., pH, temperature, solvent) are not available in recent literature.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Adrenolutin Detection
A method for the measurement of adrenolutin in plasma has been described using reverse-phase HPLC.[4]
-
Sample Preparation: Plasma proteins are precipitated with perchloric acid.
-
Chromatography: Ion-pairing chromatography is employed.
-
Mobile Phase: Simple acids are used in the mobile phase.
-
Detection: The method allows for the separation and quantification of plasma adrenolutin in the micromolar range.[4]
-
Confirmation of Adrenolutin Peak: The identity of the adrenolutin peak can be confirmed by its retention time, co-injection with an adrenolutin standard, and by detecting the appearance of radiolabeled adrenolutin after the administration of radiolabeled norepinephrine.[4]
Experimental workflow for HPLC analysis of Adrenolutin in plasma:
Biological Activity and Signaling Pathways
The biological activity of this compound is not well-characterized by modern pharmacological standards. The majority of the available information is historical and qualitative, stemming from research in the 1950s and 1960s.
The Adrenochrome Hypothesis and Psychotomimetic Effects
The "adrenochrome hypothesis," proposed by Humphry Osmond and Abram Hoffer, suggested that schizophrenia could be caused by the abnormal metabolism of adrenaline, leading to the production of endogenous psychotomimetic substances like adrenochrome and adrenolutin.[5][6][7]
Table 3: Reported Psychotomimetic Effects of Adrenolutin in Humans (Hoffer & Osmond)
| Symptom Category | Reported Observations |
| Perceptual Changes | Fewer perceptual changes reported compared to adrenochrome. |
| Thought Disorder | Described as producing thought disorder. |
| Affective Changes | Reported to cause affective disharmony. |
| Duration of Effects | Effects were reported to have a longer duration than those of adrenochrome. |
Note: These findings are historical and have been subject to criticism regarding methodology and the purity of the compounds used. Subsequent research has not consistently replicated these effects.
Potential Interaction with Signaling Pathways
As a derivative of epinephrine, it is plausible that this compound could interact with adrenergic signaling pathways. However, there is a lack of direct evidence from modern studies to confirm this. The primary signaling pathway for epinephrine involves G-protein coupled receptors (GPCRs), leading to the modulation of adenylyl cyclase and cyclic AMP (cAMP) levels.
Hypothesized Epinephrine Signaling Pathway:
References
- 1. 1-Methylindole | C9H9N | CID 11781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Indole, 1-methyl- [webbook.nist.gov]
- 3. rsc.org [rsc.org]
- 4. The Effects of Adrenochrome and Adrenolutin on the Behavior of Animals and the Psychology of Man : Abram Hoffer : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 5. grahamfrench247.com [grahamfrench247.com]
- 6. The Adrenochrome Hypothesis and Psychiatry - A. Hoffer, M.D. Ph.D. and H. Osmond, M.D. [orthomolecular.org]
- 7. files.core.ac.uk [files.core.ac.uk]
1-Methyl-1H-indole-3,5,6-triol: A Technical Review of a Controversial Molecule
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1H-indole-3,5,6-triol, also known as Adrenolutin, is an indole derivative formed from the oxidation and rearrangement of adrenaline (epinephrine). Historically, it was investigated alongside its precursor, adrenochrome, as a potential endogenous psychotomimetic agent under the "adrenochrome hypothesis" of schizophrenia. This hypothesis, prominent from the 1950s to the 1970s, suggested that these compounds could induce psychological effects resembling schizophrenia. However, subsequent research with purified compounds failed to replicate these findings, and the theory has been largely dismissed by the scientific community. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, historical context, and the limited available data on its biological effects. While the compound is of interest from a chemical and historical perspective, there is currently no substantiated evidence to support any therapeutic applications.
Introduction
This compound (Adrenolutin) is a metabolite of adrenaline, belonging to the indole family of heterocyclic compounds.[1] Its structure, featuring three hydroxyl groups, suggests potential for antioxidant activity.[1] The primary interest in this molecule arose from the now-discredited "adrenochrome hypothesis," which posited that the abnormal metabolism of adrenaline could produce endogenous psychotomimetic substances contributing to schizophrenia.[2][3] Adrenolutin was studied as a more stable, yet purportedly active, derivative of adrenochrome.[3] This guide will synthesize the available information on this compound, presenting its chemical characteristics, the historical research into its psychoactive properties, and the notable absence of modern therapeutic validation.
Chemical and Physical Properties
This compound is an organic compound with the chemical formula C₉H₉NO₃.[1] It is characterized by a bicyclic structure composed of a fused benzene and pyrrole ring, with hydroxyl groups at the 3, 5, and 6 positions and a methyl group at the 1-position of the indole ring.[1] The presence of multiple hydroxyl groups suggests its potential as a phenolic compound.[1]
| Property | Value | Reference |
| IUPAC Name | 1-methylindole-3,5,6-triol | [3] |
| Synonyms | Adrenolutin, 3,5,6-Trihydroxy-1-methylindole | [1][3] |
| CAS Number | 642-75-1 | [3] |
| Molecular Formula | C₉H₉NO₃ | [1] |
| Molar Mass | 179.17 g/mol | [3] |
| Appearance | Described as colorless, with intense yellow-green fluorescence | [3] |
Metabolic Pathway: From Adrenaline to Adrenolutin
This compound is not synthesized directly but arises from the oxidation and subsequent rearrangement of adrenaline. The initial step is the oxidation of adrenaline to the highly unstable quinone, adrenochrome. Adrenochrome can then undergo rearrangement to form the more stable this compound (Adrenolutin).
Caption: Metabolic pathway from adrenaline to this compound.
Historical Research and Reported Biological Effects
The bulk of research on this compound dates back to the mid-20th century. These early studies, primarily conducted by Hoffer and Osmond, reported that the compound could induce psychological changes in humans at oral doses of 25 to 50 mg.[3] The reported effects were said to be similar to those of adrenochrome but with fewer perceptual disturbances and a longer duration.[3] It is crucial to note that the purity of the compounds used in these studies has been questioned, and subsequent research with purified materials failed to reproduce the initial findings.[3]
| Reported Effect | Description | Dose (in humans) | Reference |
| Thought Disorder | Decreased ability for abstraction and difficulty with problem-solving. | 25-50 mg (oral) | [3] |
| Affective Changes | Decreased anxiety and affective disharmony. | 25-50 mg (oral) | [3] |
| Reduced Insight | Subjects reportedly had limited insight into the psychological changes they were experiencing. | 25-50 mg (oral) | [3] |
| Potentiation | Was said to potentiate the effects of LSD. | Not specified | [3] |
Experimental Protocols
Detailed, modern experimental protocols for the therapeutic application of this compound are non-existent in peer-reviewed literature. The following is a generalized, hypothetical protocol for the synthesis of adrenochrome, the precursor to Adrenolutin, based on historical descriptions of adrenaline oxidation. This is for illustrative purposes only and should not be considered a validated or recommended procedure.
Hypothetical Synthesis of Adrenochrome (Precursor)
-
Dissolution of Adrenaline: Dissolve adrenaline in a suitable acidic aqueous solution to enhance stability.
-
Oxidation: Introduce an oxidizing agent, such as silver oxide (Ag₂O), to the adrenaline solution. The reaction should be carried out in a controlled environment, monitoring for the characteristic pink to red color change indicating the formation of adrenochrome.
-
Monitoring: The progress of the reaction can be monitored spectrophotometrically by observing the appearance of the adrenochrome absorption maxima.
-
Isolation (Hypothetical): Due to its instability, adrenochrome is typically used in solution. Further purification would require advanced chromatographic techniques under inert atmosphere.
-
Conversion to Adrenolutin: Adrenochrome in solution will naturally rearrange to the more stable this compound, a process that can be monitored by the loss of color and the appearance of its characteristic fluorescence.
References
Limited Research Available on 1-Methyl-1H-indole-3,5,6-triol in Neurochemistry
Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of publicly available information regarding the specific role of 1-Methyl-1H-indole-3,5,6-triol in neurochemistry. This scarcity of data prevents the creation of an in-depth technical guide as requested.
The compound, identified by its CAS number 642-75-1, is a derivative of the indole family, featuring a bicyclic structure with a fused benzene and pyrrole ring.[1] It is characterized by three hydroxyl (-OH) groups at the 3, 5, and 6 positions and a methyl group at the 1-position, which may enhance its solubility and reactivity.[1] One of its synonyms is Adrenolutin.[2] While it is available for purchase from chemical suppliers for research purposes, and its basic chemical properties are documented, detailed studies on its specific biological and neurochemical activities are not readily found in the public domain.[3][4][5][6]
The indole structure is a core component of many neuroactive compounds, including the neurotransmitter serotonin and the hormone melatonin.[7] The presence of hydroxyl groups suggests potential antioxidant properties and the capacity for interactions with biological systems.[1] However, without specific studies, any discussion of its role in neurochemistry would be purely speculative.
Research on related indole compounds often focuses on their synthesis and potential therapeutic applications, such as antimicrobial or anticancer agents.[8][9] For instance, various methoxy-activated indoles have been synthesized and studied for their diverse biological activities.[10] Additionally, the process of methylation is known to be crucial for various neurological functions, including neurotransmitter production and detoxification.[11] The metabolism of tryptophan, the precursor to serotonin, involves the enzyme indoleamine 2,3-dioxygenase (IDO), which plays a role in the comorbidity of pain and depression.[12]
While the fundamental structure of this compound suggests it could potentially interact with neurological pathways, the absence of empirical data makes it impossible to provide a detailed technical guide on its specific mechanisms of action, signaling pathways, or experimental protocols. Further research and publication in peer-reviewed journals are necessary to elucidate the neurochemical profile of this particular molecule.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. This compound | C9H9NO3 | CID 10197941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS No- 642-75-1 | Simson Pharma Limited [simsonpharma.com]
- 5. scientificlabs.com [scientificlabs.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. Melatonin - Wikipedia [en.wikipedia.org]
- 8. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 9. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. soc.chim.it [soc.chim.it]
- 11. google.com [google.com]
- 12. researchgate.net [researchgate.net]
Spectroscopic Characterization of 1-Methyl-1H-indole-3,5,6-triol: A Predictive Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Methyl-1H-indole-3,5,6-triol is a complex indole derivative. The precise characterization of such molecules is fundamental for research and development, particularly in fields like medicinal chemistry and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for elucidating the exact molecular structure and purity of newly synthesized compounds. To date, specific experimental spectroscopic data for this compound is not available in published literature. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, based on established principles and data from structurally related analogues, including 5,6-dihydroxyindoles and N-methylated indoles.[1][2][3][4] Furthermore, it outlines detailed, standard experimental protocols for acquiring such data.
Data Presentation: Predicted Spectroscopic Values
The following tables summarize the predicted quantitative data for this compound. These values are estimations derived from the analysis of similar compounds and foundational spectroscopic theory.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H2 | 7.0 - 7.2 | s | - | The chemical shift is influenced by the electron-donating hydroxyl group at C3. |
| H4 | 6.7 - 6.9 | s | - | Aromatic proton adjacent to two hydroxyl groups. |
| H7 | 6.5 - 6.7 | s | - | Aromatic proton adjacent to the pyrrole ring fusion. |
| N-CH₃ | 3.7 - 3.9 | s | - | Typical range for an N-methyl group on an indole ring.[5][6] |
| 3-OH | 8.5 - 9.5 | br s | - | Broad signal, exchangeable with D₂O. Position is concentration-dependent. |
| 5-OH | 8.8 - 9.8 | br s | - | Broad signal, exchangeable with D₂O. Position is concentration-dependent. |
| 6-OH | 8.8 - 9.8 | br s | - | Broad signal, exchangeable with D₂O. Position is concentration-dependent. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 | 120 - 125 | Influenced by adjacent C3-OH. |
| C3 | 135 - 140 | Carbon bearing a hydroxyl group. |
| C3a | 125 - 130 | Bridgehead carbon. |
| C4 | 100 - 105 | Shielded by adjacent hydroxyl groups. |
| C5 | 145 - 150 | Aromatic carbon attached to a hydroxyl group. |
| C6 | 145 - 150 | Aromatic carbon attached to a hydroxyl group. |
| C7 | 105 - 110 | Shielded by the adjacent hydroxyl group and pyrrole ring. |
| C7a | 130 - 135 | Bridgehead carbon. |
| N-CH₃ | 30 - 35 | Typical range for an N-methyl indole carbon.[3] |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3500 - 3200 | Strong, Broad | O-H Stretch | Phenolic OH (H-bonded)[7][8] |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| 2950 - 2850 | Medium | C-H Stretch | Aliphatic C-H (N-CH₃)[9] |
| 1620 - 1580 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1480 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1350 - 1250 | Strong | C-N Stretch | Aromatic Amine (Tertiary) |
| 1280 - 1180 | Strong | C-O Stretch | Phenol[10] |
Table 4: Predicted Mass Spectrometry (ESI-MS) Data (Mode: Positive Ion)
| m/z (Da) | Ion Assignment | Notes |
| 192.06 | [M+H]⁺ | Predicted molecular ion (C₉H₉NO₃ + H⁺). |
| 174.05 | [M+H - H₂O]⁺ | Loss of a water molecule from a hydroxyl group.[11][12] |
| 164.06 | [M+H - CO]⁺ | Loss of carbon monoxide, a common fragmentation for phenols. |
| 146.05 | [M+H - H₂O - CO]⁺ | Sequential loss of water and carbon monoxide. |
| 131.05 | [M+H - CO - CH₃]⁺ | Loss of the methyl group following CO loss.[13] |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure solubility and to observe the exchangeable hydroxyl protons.[2] Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Data acquisition is performed on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Data Processing: Apply an exponential line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm) or internal tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Data Processing: Apply an exponential line broadening of 1-2 Hz. Reference the spectrum to the DMSO solvent peak (δ ≈ 39.52 ppm).
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation: Utilize an Attenuated Total Reflectance (ATR) accessory. Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or ZnSe).[2] Apply pressure to ensure good contact between the sample and the crystal.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32-64 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample scan and automatically subtracted.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance (%).
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of 0.1% formic acid to promote protonation for positive ion mode.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.[14][15]
-
Acquisition (Positive Ion Mode):
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizing Gas (N₂): Set to an appropriate pressure for a stable spray.
-
Drying Gas (N₂): Set to a temperature of 200-300 °C.
-
-
Mass Analysis: Scan a mass range of m/z 50-500 to detect the molecular ion and potential fragments. For structural confirmation, perform tandem MS (MS/MS) by selecting the predicted molecular ion ([M+H]⁺ at m/z 192.1) as the precursor ion and applying collision-induced dissociation (CID) to generate a fragmentation spectrum.[16]
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel compound like this compound.
Caption: Workflow for spectroscopic characterization of a novel compound.
References
- 1. youtube.com [youtube.com]
- 2. rsc.org [rsc.org]
- 3. 1-Methylindole | C9H9N | CID 11781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Methylindole(603-76-9) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. tutorchase.com [tutorchase.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Navigating the Solubility of 1-Methyl-1H-indole-3,5,6-triol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methyl-1H-indole-3,5,6-triol, also known as Adrenolutin. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a comparative analysis with related indole compounds and a detailed experimental protocol for determining its solubility in various solvents. This guide is intended to equip researchers with the necessary information and methodologies to effectively work with this compound in a laboratory setting.
Comparative Solubility Analysis
| Compound | Water | Ethanol | DMSO | Chloroform |
| This compound | No specific data found. The presence of a methyl group is noted to enhance solubility. | No specific data found. | No specific data found. | No specific data found. |
| Indole | Slightly soluble (~0.1 g/100 mL at room temperature) | Soluble | Soluble | Soluble |
| 1-Methylindole | Insoluble | Data not readily available | Slightly soluble | Soluble |
Note: The information in this table is compiled from various sources. The solubility of this compound is expected to be influenced by its multiple hydroxyl groups, likely increasing its affinity for polar solvents.
Experimental Protocol for Solubility Determination
To address the absence of quantitative data, the following is a detailed experimental protocol for determining the solubility of this compound in various solvents of interest. This protocol is based on the widely accepted shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid, pure form)
-
Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, Acetone, Ethyl Acetate) of high purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the desired solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
To remove any remaining undissolved microparticles, filter the supernatant through a syringe filter into a clean vial. Alternatively, centrifuge the vials at a high speed and then carefully collect the supernatant.
-
-
Quantification:
-
Accurately dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the sample.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent at the specified temperature using the following formula:
Solubility (mg/mL) = Concentration from analysis (mg/mL) x Dilution factor
-
Experimental Workflow for Solubility Determination
Caption: Workflow for experimental solubility determination.
This guide provides a foundational understanding and a practical framework for researchers working with this compound. By following the detailed experimental protocol, scientists can generate reliable quantitative solubility data, which is crucial for advancing research and development in areas such as medicinal chemistry and drug formulation.
Methodological & Application
Application Notes and Protocols for 1-Methyl-1H-indole-3,5,6-triol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-indole-3,5,6-triol, also known as Adrenolutin, is a metabolite of adrenaline (epinephrine). It is a subject of interest in medicinal chemistry and biochemistry due to its potential biological activities, including antioxidant and neuroactive properties.[1] This document provides detailed experimental protocols for investigating the biological effects of this compound, focusing on its antioxidant capacity and its influence on neuronal cell viability.
Chemical Information:
-
CAS Number: 642-75-1
-
Molecular Formula: C₉H₉NO₃
-
Molecular Weight: 179.17 g/mol
-
Synonyms: Adrenolutin, 3,5,6-Trihydroxy-1-methylindole, N-Methyl-3,5,6-trihydroxyindole
Data Presentation
The following tables present illustrative quantitative data to demonstrate how to structure and report experimental findings for this compound.
Table 1: Antioxidant Activity of this compound
| Assay Type | Metric | Result (Illustrative Data) | Positive Control |
| DPPH Radical Scavenging | IC₅₀ | 25 µM | Ascorbic Acid (15 µM) |
| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value | 800 µM Fe(II) equivalents/mg | Trolox (1200 µM Fe(II) equivalents/mg) |
| Oxygen Radical Absorbance Capacity (ORAC) | ORAC Value | 3.5 µM Trolox Equivalents/µM | Trolox (1.0 µM Trolox Equivalents/µM) |
Table 2: Neuroprotective Effect of this compound on SH-SY5Y Cells
| Assay Type | Condition | Metric | Result (Illustrative Data) |
| MTT Assay | Oxidative Stress (H₂O₂) | EC₅₀ | 10 µM |
| Neurite Outgrowth Assay | Basal | % Increase in Neurite Length | 35% at 5 µM |
| MTT Assay | Basal | CC₅₀ | > 100 µM |
Experimental Protocols
Quantification of this compound in Plasma by HPLC
This protocol is adapted from a method for the measurement of adrenolutin in plasma.
Objective: To quantify the concentration of this compound in plasma samples using reverse-phase high-performance liquid chromatography (HPLC).
Materials:
-
HPLC system with a UV or fluorescence detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Perchloric acid
-
Mobile phase: To be optimized, but can be based on simple acidic mobile phases.
-
This compound standard
-
Plasma samples
Procedure:
-
Sample Preparation:
-
To 1 mL of plasma, add 100 µL of perchloric acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Set the column temperature to 30°C.
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject 20 µL of the prepared sample.
-
Run the HPLC with a suitable gradient and flow rate.
-
Detect the compound using a UV detector (wavelength to be determined based on the compound's absorbance spectrum) or a fluorescence detector.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of this compound.
-
Determine the concentration in the plasma samples by comparing their peak areas to the standard curve.
-
Antioxidant Activity Assays
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare serial dilutions of the compound and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of each dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Objective: To measure the ability of this compound to reduce ferric iron.
Materials:
-
This compound
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O
-
Mix in a 10:1:1 ratio.
-
-
Ferrous sulfate (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound.
-
Warm the FRAP reagent to 37°C.
-
In a 96-well plate, add 20 µL of the sample or standard.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
Create a standard curve using ferrous sulfate and express the results as Fe(II) equivalents.
Cell-Based Assays
Objective: To assess the effect of this compound on the viability of neuronal cells and its potential to protect against oxidative stress.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Hydrogen peroxide (H₂O₂) for inducing oxidative stress
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
For cytotoxicity (CC₅₀):
-
Treat the cells with various concentrations of this compound for 24 hours.
-
-
For neuroprotection (EC₅₀):
-
Pre-treat the cells with various concentrations of the compound for 2 hours.
-
Induce oxidative stress by adding a predetermined concentration of H₂O₂ for 24 hours.
-
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the control (untreated or H₂O₂-treated) cells.
-
Determine the CC₅₀ (cytotoxic concentration) and EC₅₀ (effective concentration for protection).
Signaling Pathways and Experimental Workflows
As a metabolite of adrenaline, this compound may influence signaling pathways downstream of adrenergic receptors. Adrenaline is known to activate G-protein coupled receptors, leading to the modulation of pathways such as the PI3K/Akt and MAPK signaling cascades.
Caption: Proposed signaling cascade influenced by adrenaline and its metabolite.
Caption: General workflow for in vitro assays.
References
Application Notes & Protocols for HPLC Analysis of 1-Methyl-1H-indole-3,5,6-triol
Introduction
1-Methyl-1H-indole-3,5,6-triol is an indole derivative of interest in various fields of research, including medicinal chemistry and biochemistry, due to its potential biological activities. A reliable and robust analytical method for its quantification is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This document provides a detailed protocol for a proposed reverse-phase HPLC (RP-HPLC) method suitable for the analysis of this compound. The proposed method is based on established analytical principles for similar polar aromatic and catecholic compounds.
Proposed HPLC Method Parameters
The following tables summarize the recommended starting conditions for the HPLC analysis of this compound. Method optimization may be required depending on the specific application, sample matrix, and available instrumentation.
Table 1: Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Any standard HPLC or UHPLC system with a pump, autosampler, column oven, and UV or PDA detector. |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 for a typical gradient profile. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV or Photodiode Array (PDA) Detector |
| Detection Wavelength | 280 nm (or optimal wavelength determined by PDA scan) |
Table 2: Suggested Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 50 | 50 |
| 12.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Experimental Protocols
This section provides detailed methodologies for the preparation of solutions and the execution of the HPLC analysis.
Preparation of Standard Solutions
a. Stock Standard Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol and then dilute to the mark with methanol.
-
Stopper the flask and sonicate for 5 minutes to ensure complete dissolution. This is the stock standard solution.
b. Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (95% Mobile Phase A: 5% Mobile Phase B).
-
A typical concentration range for a calibration curve could be 1 µg/mL to 100 µg/mL.
-
Transfer the working standard solutions to HPLC vials for analysis.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. For a simple solution-based sample:
-
Dissolve the sample containing this compound in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Ensure the final concentration of the analyte is within the range of the calibration curve.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter before injection.
For more complex matrices like plasma or tissue homogenates, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interferences.
HPLC Analysis Procedure
-
System Startup and Equilibration:
-
Turn on the HPLC system components.
-
Purge the pump lines with the respective mobile phases.
-
Set the column temperature to 30°C.
-
Equilibrate the column with the initial mobile phase composition (95% A: 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Sequence Setup:
-
Set up an analysis sequence in the chromatography software.
-
Include injections of a blank (mobile phase), the series of working standard solutions, and the prepared samples.
-
It is recommended to inject a standard periodically throughout a long sample sequence to monitor system stability.
-
-
Data Acquisition and Processing:
-
Begin the analysis sequence.
-
After the run is complete, integrate the chromatograms to determine the peak area of this compound.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Method Validation Overview
For use in a regulated environment, the proposed HPLC method should be validated according to ICH guidelines. Key validation parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Application Note: Quantification of 1-Methyl-1H-indole-3,5,6-triol in Human Plasma and Urine using a Proposed LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methyl-1H-indole-3,5,6-triol is an indole derivative of interest in various biomedical research fields. Accurate and reliable quantification of this analyte in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and biomarker studies. This application note describes a proposed high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in human plasma and urine. The described protocol is based on established methodologies for the analysis of related indole compounds and serves as a comprehensive starting point for method development and validation.
Experimental Protocols
1. Materials and Reagents
-
Standards: this compound (analytical standard, purity ≥98%), this compound-d3 (internal standard, IS),
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).
-
Chemicals: Ammonium acetate (LC-MS grade).
-
Biological Matrices: Drug-free human plasma (K2EDTA), Drug-free human urine.
2. Sample Preparation
2.1. Plasma
A protein precipitation method is proposed for the extraction of this compound from plasma samples.
-
Allow plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound-d3, 1 µg/mL in 50% methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A (see section 3.1) and inject into the LC-MS/MS system.
2.2. Urine
A simple dilution method is proposed for the preparation of urine samples.
-
Thaw urine samples at room temperature and vortex.
-
Centrifuge at 4,000 rpm for 5 minutes to pellet any particulate matter.
-
To 50 µL of supernatant, add 440 µL of water and 10 µL of the internal standard working solution (this compound-d3, 1 µg/mL in 50% methanol).
-
Vortex the mixture and inject into the LC-MS/MS system.
3. LC-MS/MS Method
3.1. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1.0 min: 5% B
-
1.0-5.0 min: 5-95% B
-
5.0-6.0 min: 95% B
-
6.0-6.1 min: 95-5% B
-
6.1-8.0 min: 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 4°C.
3.2. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Capillary Voltage: 3.0 kV.
-
Gas Flows: Optimized for the specific instrument.
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) m/z 180.1 -> Product ion (Q3) m/z 134.1 (Collision Energy (CE) to be optimized).
-
This compound-d3 (IS): Precursor ion (Q1) m/z 183.1 -> Product ion (Q3) m/z 137.1 (CE to be optimized).
-
Data Presentation
Table 1: Proposed Method Validation Parameters
| Parameter | Plasma | Urine |
| Linearity Range | 1 - 1000 ng/mL | 10 - 10000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL | 5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL | 10 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% |
| Matrix Effect | To be determined | To be determined |
| Stability (Freeze-thaw, Bench-top, Long-term) | To be determined | To be determined |
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical flow of the analytical method.
Disclaimer: This application note provides a proposed methodology and has not been experimentally validated. The user should perform a full method validation according to the relevant regulatory guidelines before its application in a regulated environment. The mass transitions and collision energies for this compound and its deuterated internal standard are hypothetical and require experimental optimization.
Application Notes and Protocols for Evaluating the Antioxidant Activity of 1-Methyl-1H-indole-3,5,6-triol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-indole-3,5,6-triol, also known as Adrenolutin, is a metabolite of adrenaline (epinephrine) and a member of the indole family.[1] Its chemical structure, featuring a trihydroxylated indole ring, suggests potential antioxidant properties. The presence of multiple hydroxyl groups on the aromatic ring allows for the donation of hydrogen atoms or electrons to neutralize free radicals, a key mechanism of antioxidant action. Indole derivatives are a well-established class of compounds with recognized antioxidant activities, making this compound a compound of interest for further investigation in the context of oxidative stress-related pathologies.[2][3]
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants can mitigate this damage by scavenging free radicals.[4] Therefore, the evaluation of the antioxidant potential of compounds like this compound is a critical step in the discovery of new therapeutic agents.
These application notes provide detailed protocols for assessing the antioxidant capacity of this compound using common in vitro chemical and cell-based assays.
Mechanism of Antioxidant Action
The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby stabilizing the radical and terminating the oxidative chain reaction. The resulting phenoxyl radical is relatively stable due to resonance delocalization, which prevents it from initiating further oxidative reactions.
Potential Signaling Pathways Involved in Cellular Antioxidant Activity
In a cellular context, antioxidants can act through various mechanisms, including direct radical scavenging and modulation of endogenous antioxidant defense systems. While specific pathways for this compound are yet to be elucidated, a general overview of relevant signaling pathways is presented below.
Caption: Potential antioxidant signaling pathways.
Data Presentation
Quantitative results from the antioxidant assays should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide templates for data presentation.
Table 1: DPPH Radical Scavenging Activity
| Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| Conc. 1 | ||
| Conc. 2 | ||
| Conc. 3 | ||
| Conc. 4 | ||
| Conc. 5 | ||
| Positive Control (e.g., Ascorbic Acid) |
Table 2: ABTS Radical Scavenging Activity
| Concentration (µM) | % Inhibition | TEAC (Trolox Equivalents) |
| Conc. 1 | ||
| Conc. 2 | ||
| Conc. 3 | ||
| Conc. 4 | ||
| Conc. 5 | ||
| Positive Control (e.g., Trolox) |
Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay
| Concentration (µM) | Absorbance at 593 nm | FRAP Value (µM Fe(II) Equivalents) |
| Conc. 1 | ||
| Conc. 2 | ||
| Conc. 3 | ||
| Conc. 4 | ||
| Conc. 5 | ||
| Positive Control (e.g., FeSO₄) |
Table 4: Cellular Antioxidant Activity (CAA) Assay
| Concentration (µM) | % Reduction in Fluorescence | CAA Value (µmol QE / 100 µmol compound) |
| Conc. 1 | ||
| Conc. 2 | ||
| Conc. 3 | ||
| Conc. 4 | ||
| Conc. 5 | ||
| Positive Control (e.g., Quercetin) |
Experimental Protocols
The following are detailed protocols for commonly used antioxidant assays, adapted for the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Preparation of test compound and control: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Prepare a series of dilutions to obtain the desired final concentrations. Prepare a similar dilution series for the positive control (ascorbic acid).
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test compound or positive control to the wells.
-
For the blank, add 100 µL of the solvent instead of the test compound.
-
For the control, add 100 µL of the solvent to 100 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.
-
Caption: DPPH assay experimental workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS•+ solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Before use, dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of test compound and control: Prepare serial dilutions of this compound and the positive control (Trolox) as described for the DPPH assay.
-
Assay Procedure:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of the test compound or positive control to the wells.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of ABTS•+ scavenging activity using the formula provided for the DPPH assay.
-
The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Caption: ABTS assay experimental workflow.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within a cell line, providing a more biologically relevant measure of antioxidant activity.
Materials:
-
This compound
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Quercetin (positive control)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Protocol:
-
Cell Culture:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well and allow them to attach for 24 hours.
-
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with 100 µL of medium containing different concentrations of this compound or the positive control (quercetin) for 1 hour.
-
-
Probing and Induction of Oxidative Stress:
-
Remove the treatment medium and add 100 µL of 25 µM DCFH-DA solution to each well. Incubate for 1 hour.
-
Remove the DCFH-DA solution, wash the cells with PBS, and add 100 µL of 600 µM AAPH solution to induce oxidative stress.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Calculate the percentage reduction in fluorescence.
-
The CAA value is typically expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the compound.
-
Caption: Cellular Antioxidant Activity (CAA) assay workflow.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the systematic evaluation of the antioxidant potential of this compound. By employing a combination of chemical and cell-based assays, researchers can gain valuable insights into the compound's mechanism of action and its potential for development as a therapeutic agent for oxidative stress-related conditions. It is recommended to perform these assays with appropriate positive and negative controls to ensure the validity of the results. Further studies may be warranted to explore the in vivo efficacy and safety of this compound.
References
1-Methyl-1H-indole-3,5,6-triol: A Compound with Limited In Vitro Data
Despite its recognized role as an oxidation product of adrenaline and its potential antioxidant properties, a comprehensive review of scientific literature reveals a significant lack of specific applications and detailed experimental data for 1-Methyl-1H-indole-3,5,6-triol, also known as Adrenolutin, in the context of cell culture research.
While the compound is commercially available and its basic chemical properties are documented, there is a notable absence of primary research articles detailing its use in cell-based assays. This scarcity of information prevents the formulation of specific application notes and detailed experimental protocols as requested. Searches for its effects on various cell lines, including neuroblastoma and primary neurons, and for data on its cytoprotective or toxicological profile, did not yield any substantive in vitro studies.
General Information
This compound is a derivative of adrenaline and is structurally related to adrenochrome.[1] It is recognized for its potential antioxidant activities, a characteristic attributed to its indole structure.[2][3] Historical studies in the mid-20th century explored its potential psychoactive effects, though these findings have been a subject of debate and have not been substantiated by modern research.[1]
Cell Culture Applications: A Knowledge Gap
A thorough search of scientific databases for specific cell culture applications of this compound yielded no detailed experimental protocols, quantitative data on its biological effects on cells, or elucidated signaling pathways. The existing literature primarily focuses on its chemical synthesis, its role in the oxidation of adrenaline, and its historical context.
Due to this lack of available data, it is not possible to provide the following as requested:
-
Detailed Application Notes: Specific uses of the compound in cell culture, such as for inducing a particular cellular response or for studying a specific biological process, are not documented.
-
Quantitative Data Tables: There is no published data on optimal concentrations, incubation times, IC50 values, or other quantitative measures of its effects on cells in culture.
-
Experimental Protocols: Methodologies for key experiments involving this compound in a cell culture setting are not available in the scientific literature.
-
Signaling Pathway Diagrams: Without experimental evidence, any depiction of signaling pathways affected by this compound would be purely speculative.
Future Research Directions
The potential antioxidant properties of this compound suggest that it could be a candidate for studies on cellular stress and cytoprotection. Future research could explore its efficacy in various cell-based models of oxidative stress, neurodegeneration, or inflammation. Such studies would be essential to establish a foundational understanding of its biological activities at the cellular level and to determine any potential therapeutic applications.
Until such research is conducted and published, the scientific community lacks the necessary information to create detailed application notes and protocols for the use of this compound in cell culture. Researchers interested in this compound would need to undertake exploratory studies to determine its effects and optimal usage conditions for their specific experimental systems.
References
Application Notes and Protocols: Neuroprotective Effects of 1-Methyl-1H-indole-3,5,6-triol in SH-SY5Y Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the last update, specific literature on the neuroprotective effects of 1-Methyl-1H-indole-3,5,6-triol in SH-SY5Y cells is not available. The following application notes and protocols are based on established methodologies for assessing neuroprotection in this cell line and serve as a template for investigation. The experimental data and signaling pathways presented are hypothetical and for illustrative purposes.
Introduction
The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model for neurodegenerative disease research and the screening of potential neuroprotective compounds. These cells, upon differentiation, exhibit morphological and biochemical characteristics of mature neurons. This document outlines a series of protocols to investigate the potential neuroprotective effects of a hypothetical compound, designated here as this compound, against a neurotoxin-induced injury in differentiated SH-SY5Y cells. The described assays are fundamental for determining cell viability, and apoptotic pathways, and for elucidating potential mechanisms of action.
Experimental Workflow
The overall experimental procedure to assess the neuroprotective effects of a test compound is outlined below.
Caption: Experimental workflow for assessing neuroprotective effects.
Protocols
SH-SY5Y Cell Culture and Differentiation
Objective: To culture and differentiate SH-SY5Y cells to obtain a neuron-like phenotype suitable for neuroprotection studies.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Retinoic Acid (RA)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a T75 flask at a density of 1x10^5 cells/cm^2 in DMEM/F12 medium containing 10% FBS and 1% penicillin-streptomycin.[1]
-
Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO2 until they reach approximately 80% confluency.[1]
-
Differentiation: After 24 hours, replace the culture medium with a fresh medium containing 10 µM Retinoic Acid (RA) to induce differentiation.[1]
-
Medium Change: Change the RA-containing medium every 3 days for a total of 7 days to induce a more neuron-like phenotype.[1]
-
Passaging: For routine passaging, wash the cells with PBS, add trypsin-EDTA, and incubate for 2-3 minutes. Neutralize the trypsin with complete medium and re-seed the cells.[2]
Cell Viability (MTT) Assay
Objective: To quantify the protective effect of this compound against neurotoxin-induced cell death. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5]
Protocol:
-
Cell Seeding: Seed differentiated SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to attach for 12-24 hours.[3][6]
-
Treatment: Add the test compound (this compound) at various concentrations to the designated wells.[3] Include untreated and vehicle controls.[3]
-
Neurotoxin Addition: After a pre-incubation period with the test compound, add the neurotoxin (e.g., MPP+) to induce cell death.
-
Incubation: Incubate the plate for the desired duration, typically 24 to 72 hours.[3]
-
MTT Addition: Prepare an MTT solution (usually 5 mg/mL in PBS) and add 10-20 µL to each well.[3] Incubate for 2-4 hours at 37°C.[3] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Carefully remove the medium and add a solubilizing agent like DMSO to dissolve the formazan crystals.[3][6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3] A reference wavelength of 630-690 nm can be used to subtract background absorbance.[3]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Hypothetical Data Presentation:
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | Cell Viability (%) |
| Control | - | 1.25 ± 0.08 | 100 |
| Neurotoxin | 100 | 0.52 ± 0.05 | 41.6 |
| Compound + Neurotoxin | 1 | 0.65 ± 0.06 | 52.0 |
| Compound + Neurotoxin | 10 | 0.88 ± 0.07 | 70.4 |
| Compound + Neurotoxin | 50 | 1.10 ± 0.09 | 88.0 |
Western Blot Analysis for Apoptosis Markers
Objective: To determine if the neuroprotective effect of this compound involves the inhibition of apoptosis by analyzing the expression of key apoptotic proteins.
Protocol:
-
Protein Extraction: Following treatment, wash the cells with cold PBS and lyse them using RIPA buffer containing protease inhibitors to obtain total protein extracts.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate the proteins based on size by running them on an SDS-polyacrylamide gel.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[8]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting apoptotic markers such as cleaved caspase-3, Bax, and Bcl-2 overnight at 4°C.[8][9]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.[7]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control like β-actin or GAPDH. An increase in the Bax/Bcl-2 ratio and cleaved caspase-3 levels is indicative of apoptosis.[9]
Hypothetical Data Presentation:
| Treatment Group | Relative Bax Expression | Relative Bcl-2 Expression | Bax/Bcl-2 Ratio | Relative Cleaved Caspase-3 |
| Control | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 | 1.00 ± 0.18 |
| Neurotoxin | 2.50 ± 0.21 | 0.45 ± 0.09 | 5.56 | 3.20 ± 0.25 |
| Compound + Neurotoxin | 1.30 ± 0.15 | 0.85 ± 0.11 | 1.53 | 1.50 ± 0.19 |
Potential Signaling Pathway
A plausible mechanism for neuroprotection involves the activation of pro-survival signaling pathways such as the PI3K/Akt pathway. Activation of this pathway can lead to the inhibition of apoptotic proteins and the promotion of cell survival.
Caption: Hypothetical PI3K/Akt signaling pathway activation.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Methyl-1H-indole-3,5,6-triol as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-indole-3,5,6-triol, also known as adrenolutin, is a fluorescent metabolite derived from the oxidation of adrenaline (epinephrine). Its intrinsic fluorescence properties make it a subject of interest for various research applications, particularly in the fields of neuroscience, pharmacology, and oxidative stress monitoring. This document provides detailed application notes and experimental protocols for the utilization of this compound as a fluorescent probe.
Physicochemical and Fluorescence Properties
This compound is a colorless compound that exhibits intense yellow-green fluorescence.[1] It is known to be chemically unstable, though more stable than its precursor, adrenochrome.[1] It is crucial to consider its stability in aqueous solutions during experimental design.
Fluorescence Data
The fluorescence properties of this compound are highly dependent on the solvent environment. The following tables summarize the key quantitative data for its fluorescence characteristics.
Table 1: Fluorescence Quantum Yields and Lifetimes of this compound in Various Solvents
| Solvent | Quantum Yield (Φ) | Fluorescence Lifetime (τ) in ns |
| Water | 0.52 | 32.0 ± 0.2 |
| D₂O | 0.60 | - |
| Ethanol | 0.68 | 9.2 ± 0.2 |
| Methanol | 0.65 | - |
| Acetone | 0.35 | - |
Data sourced from Gill et al., Physiol Chem Phys Med NMR, 1987.[2]
Table 2: Excitation and Emission Maxima of this compound
| Solvent | Excitation Maximum (λex) in nm | Emission Maximum (λem) in nm |
| Aqueous Phosphate Buffer | Broad spectrum | ~540 |
| Methanol (110K) | Multiple bands | - |
Note: The broad excitation spectrum is a key feature of this compound.[2]
Applications in Research
The fluorescent nature of this compound, coupled with its origin from catecholamines, opens up several potential research applications:
-
Monitoring Catecholamine Oxidation: As a fluorescent product of adrenaline oxidation, it can be used to monitor the degradation of catecholamines in various biological samples. This is relevant in studies of oxidative stress, neurodegenerative diseases, and conditions involving catecholamine dysregulation.
-
Enzyme Activity Assays: The formation of this compound can be used as a fluorescent readout for the activity of enzymes involved in adrenaline metabolism, such as monoamine oxidase (MAO) and tyrosinase.
-
In Vitro and In Situ Staining: Its fluorescence can be potentially utilized for staining and visualizing specific cellular compartments or tissues where catecholamine oxidation is prevalent.
-
Drug Screening: The probe could be employed in high-throughput screening assays to identify compounds that inhibit or promote the oxidation of catecholamines.
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma using HPLC
This protocol is adapted from the methodology described for the measurement of adrenolutin in rat plasma and can be modified for other biological fluids.[3]
Objective: To quantify the concentration of this compound in plasma samples as an indicator of catecholamine oxidation.
Materials:
-
Plasma samples
-
Perchloric acid
-
This compound standard
-
HPLC system with a reverse-phase C18 column and a fluorescence detector
-
Mobile phase (e.g., a mixture of aqueous buffer and organic solvent, to be optimized)
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of perchloric acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Set the fluorescence detector to the optimal excitation and emission wavelengths for this compound in the chosen mobile phase (refer to Table 2, requires optimization).
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject a known volume (e.g., 20 µL) of the prepared sample onto the column.
-
Run the HPLC analysis using an isocratic or gradient elution profile to achieve good separation of the analyte peak.
-
Record the chromatogram and the retention time of the this compound peak.
-
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of the this compound standard.
-
Plot the peak area against the concentration to generate a linear regression.
-
Calculate the concentration of this compound in the plasma samples by interpolating their peak areas from the standard curve.
-
Diagram: HPLC Quantification Workflow
Caption: Workflow for the quantification of this compound in plasma.
Protocol 2: General Protocol for In Vitro Fluorescence Imaging
This is a general guideline for using this compound for cellular imaging. Optimization of concentration, incubation time, and imaging parameters will be required for specific cell types and experimental questions.
Objective: To visualize cellular structures or processes using the fluorescence of this compound.
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
This compound stock solution (dissolved in an appropriate solvent like DMSO, then diluted in buffer)
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer
-
Fluorescence microscope with appropriate filter sets (e.g., for excitation around 400-480 nm and emission around 520-560 nm, to be optimized)
Procedure:
-
Cell Preparation:
-
Plate cells on imaging-quality dishes or coverslips and culture until they reach the desired confluency.
-
Before staining, wash the cells twice with warm PBS or imaging buffer.
-
-
Staining:
-
Prepare a working solution of this compound in imaging buffer at the desired concentration (start with a range of 1-10 µM).
-
Incubate the cells with the staining solution for a predetermined time (e.g., 15-60 minutes) at 37°C. Protect from light.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with warm imaging buffer to remove excess probe.
-
-
Imaging:
-
Mount the coverslip or dish on the fluorescence microscope.
-
Acquire images using the appropriate filter set for this compound. Use the lowest possible excitation intensity and exposure time to minimize phototoxicity.
-
Acquire images from control (unstained) cells to assess background fluorescence.
-
Diagram: Cellular Imaging Workflow
Caption: General workflow for in vitro cellular imaging with this compound.
Signaling and Formation Pathway
This compound is not a primary signaling molecule but rather a product of catecholamine metabolism. The following diagram illustrates its formation from adrenaline.
Diagram: Formation of this compound from Adrenaline
Caption: Biochemical pathway for the formation of this compound.
Conclusion
This compound presents as a promising intrinsic fluorescent probe for studying the oxidative metabolism of catecholamines. Its strong fluorescence and environmentally sensitive properties offer a valuable tool for researchers in various disciplines. The provided data and protocols serve as a starting point for the development of specific assays and imaging applications. Further research is warranted to fully explore the potential of this molecule as a fluorescent probe in complex biological systems.
References
Application Note: High-Purity Isolation of 1-Methyl-1H-indole-3,5,6-triol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methyl-1H-indole-3,5,6-triol, also known as adrenolutin, is a metabolite of epinephrine and a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities.[1] Its highly polar nature, conferred by three hydroxyl groups, presents unique challenges for purification. This document provides detailed protocols for the purification of this compound from a crude reaction mixture or natural extract, focusing on chromatographic and crystallization techniques to achieve high purity suitable for research and drug development applications.
Physicochemical Properties Relevant to Purification
| Property | Value | Significance in Purification |
| Molecular Formula | C₉H₉NO₃ | Guides mass-based characterization. |
| Molar Mass | 179.17 g/mol | Essential for stoichiometric calculations. |
| Polarity | High | Dictates choice of chromatographic stationary and mobile phases. |
| Solubility | Soluble in polar solvents (e.g., methanol, ethanol, water). | Critical for selecting appropriate solvents for chromatography and crystallization. |
| Stability | Chemically unstable, particularly in solution.[1] | Purification should be conducted expeditiously and at low temperatures to minimize degradation. |
Purification Strategies
A multi-step approach is recommended for obtaining high-purity this compound. The general workflow involves an initial extraction followed by column chromatography and a final polishing step using either preparative HPLC or recrystallization.
Diagram: General Purification Workflow
References
"handling and storage guidelines for 1-Methyl-1H-indole-3,5,6-triol"
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide detailed procedures for the safe handling, storage, and use of 1-Methyl-1H-indole-3,5,6-triol. Given the limited publicly available data for this specific molecule, these protocols are based on the general characteristics of structurally related hydroxyindole compounds. Researchers should always perform a thorough risk assessment and consider the specific experimental context before use.
Compound Information
This compound is a substituted indole with multiple hydroxyl groups, suggesting potential antioxidant properties and susceptibility to oxidation. Its phenolic nature requires careful handling to prevent degradation and ensure experimental reproducibility.
Safety and Handling Precautions
General Handling:
-
Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves (nitrile or neoprene).
-
Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water for at least 15 minutes.
-
Prevent the formation of dust when handling the solid compound.
-
Wash hands thoroughly after handling.
Spill and Waste Disposal:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Storage and Stability
Proper storage is critical to maintain the integrity of this compound. The presence of multiple hydroxyl groups makes the compound susceptible to oxidation, which can be accelerated by light, air, and elevated temperatures.
| Parameter | Recommended Conditions | Rationale |
| Temperature | -20°C to -80°C (Long-term) | To minimize thermal degradation and slow down potential oxidative processes. |
| 2-8°C (Short-term, up to 1 week) | For temporary storage during active use. | |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | To prevent oxidation by atmospheric oxygen. |
| Light | In an amber or opaque vial | To protect the compound from light-induced degradation. |
| Moisture | In a desiccator or with a desiccant | To prevent hydrolysis and moisture-related degradation. |
| Form | As a dry powder | Solid form is generally more stable than solutions. |
| Solution Storage | Aliquoted in an appropriate solvent at -80°C | For frequent use, to avoid repeated freeze-thaw cycles of the stock solution. Use freshly prepared solutions whenever possible. |
Experimental Protocols
Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber or opaque microcentrifuge tubes or vials
-
Argon or Nitrogen gas source
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Equilibrate the vial containing this compound to room temperature in a desiccator before opening to prevent moisture condensation.
-
In a fume hood, weigh the desired amount of the compound using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Gently vortex or sonicate the solution in a water bath at room temperature until the compound is fully dissolved.
-
Purge the headspace of the vial with argon or nitrogen gas to displace oxygen.
-
Seal the vial tightly.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Assessment of Compound Stability by HPLC
This protocol provides a method to assess the stability of this compound under various conditions.
Materials:
-
Stock solution of this compound
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment of the mobile phase)
Procedure:
-
Prepare samples of this compound under different storage conditions (e.g., room temperature vs. 4°C vs. -20°C; light vs. dark; air vs. inert gas).
-
At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot of each sample and dilute it to a suitable concentration for HPLC analysis.
-
Set up the HPLC method. A typical starting point for indole derivatives could be a gradient elution from 10% to 90% acetonitrile in water (with 0.1% formic acid) over 20 minutes on a C18 column.
-
Inject the samples onto the HPLC system.
-
Monitor the chromatogram at a suitable wavelength (e.g., 280 nm) to detect the parent compound and any potential degradation products.
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial time point (t=0) to determine the stability.
Visualized Workflows
Caption: A logical workflow for the safe handling and storage of this compound.
Application Notes and Protocols for In Vitro Studies Involving 1-Methyl-1H-indole-3,5,6-triol
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for 1-Methyl-1H-indole-3,5,6-triol is limited in publicly available literature. The following protocols and data are based on standard in vitro antioxidant assays and published results for structurally related indole compounds. These notes are intended to provide a foundational framework for initiating research on this compound.
Introduction
This compound, also known as Adrenolutin, is an indole derivative with potential biological activities, including antioxidant properties. The presence of multiple hydroxyl groups on the indole ring suggests that it may act as a potent free radical scavenger. This document provides detailed protocols for assessing the in vitro antioxidant capacity of this compound using two common assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.
Quantitative Data Summary
Due to the lack of specific antioxidant activity data for this compound, the following table summarizes the 50% inhibitory concentration (IC₅₀) values for various other indole compounds from the literature to provide a comparative context for expected antioxidant potential. A lower IC₅₀ value indicates higher antioxidant activity.
| Compound | Assay | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 3-(4-hydroxyphenylethenyl-E)-N-H-indole | DPPH | ~ 24 | Vitamin E | ~ 26 |
| Other ethenyl indoles | DPPH | 30 - 63 | Vitamin E | ~ 26 |
| Melatonin | ABTS | High Activity | Trolox | - |
| 5-Hydroxytryptophan | ABTS | High Activity | Trolox | - |
| Tryptophan-Tryptophan Dipeptide | ABTS | High Activity | Trolox | - |
| 5-Methoxytryptamine | ABTS | High Activity | Trolox | - |
*Note: For several indole compounds in the ABTS assay, the antioxidant capacity was reported as Trolox Equivalent Antioxidant Capacity (TEAC) values, which ranged from 0.66 to 3.9, indicating significant radical scavenging activity, often higher than the standard, Trolox.[1]
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The purple DPPH solution becomes colorless or pale yellow, and the change in absorbance is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Ascorbic acid (or Trolox) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.
-
Preparation of Test Compound and Control:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar concentration range for the positive control (ascorbic acid or Trolox).
-
-
Assay Protocol:
-
In a 96-well microplate, add 100 µL of the various concentrations of the test compound or positive control to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the negative control, add 200 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_blank = Absorbance of the blank
-
A_sample = Absorbance of the test compound or control
-
-
Determination of IC₅₀: The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the test compound. The concentration that causes 50% inhibition of the DPPH radical is the IC₅₀ value.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in its absorbance.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or ethanol
-
Trolox (or ascorbic acid) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of Working ABTS•+ Solution:
-
Before the assay, dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Compound and Control:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare a similar concentration range for the positive control (Trolox).
-
-
Assay Protocol:
-
In a 96-well microplate, add 20 µL of the various concentrations of the test compound or positive control to respective wells.
-
Add 180 µL of the working ABTS•+ solution to each well.
-
For the blank, add 20 µL of the solvent and 180 µL of the working ABTS•+ solution.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_blank = Absorbance of the blank
-
A_sample = Absorbance of the test compound or control
-
-
Determination of IC₅₀ or TEAC:
-
The IC₅₀ value is determined as described for the DPPH assay.
-
Alternatively, the antioxidant capacity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as a 1 mM concentration of the test compound.
-
Visualizations
Signaling Pathway
Due to the absence of specific signaling pathway studies for this compound, a generalized diagram of its potential antioxidant mechanism is provided.
Caption: Potential antioxidant mechanism of this compound.
Experimental Workflows
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Workflow for the ABTS radical cation decolorization assay.
References
Troubleshooting & Optimization
"optimizing reaction conditions for 1-Methyl-1H-indole-3,5,6-triol synthesis"
Disclaimer: The synthesis of 1-Methyl-1H-indole-3,5,6-triol is not widely reported in the available scientific literature. Therefore, the following troubleshooting guide, experimental protocols, and supporting data are based on a proposed synthetic route and general principles of indole chemistry. This information is intended for guidance and should be adapted and optimized by the user.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound?
The primary challenges are expected to be the sensitivity of the polyhydroxylated aromatic precursors and the final product to oxidation, potential difficulties in achieving regioselective cyclization, and challenges in purification due to the polar nature of the triol.
Q2: Why is my reaction turning dark brown or black?
The formation of dark-colored mixtures is likely due to the oxidation of the hydroxyl groups on the indole ring or its precursors. Phenolic compounds, especially those with multiple hydroxyl groups, are susceptible to air oxidation, which can be accelerated by heat, light, or the presence of metallic impurities.
Q3: What are some suitable starting materials for a plausible synthesis?
A plausible approach could involve the reaction of 4-methylaminophenol with a protected derivative of 1,2,3-trihydroxybenzene or a related quinone, followed by cyclization. The use of protecting groups for the hydroxyl functions is highly recommended.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TTC) is a suitable method for monitoring the reaction. Use a polar solvent system (e.g., ethyl acetate/methanol mixtures) and visualize the spots using a UV lamp and/or a staining agent like potassium permanganate, which is effective for detecting oxidizable functional groups.
Q5: What purification methods are recommended for the final product?
Due to the high polarity of this compound, column chromatography on silica gel with a polar eluent system will likely be necessary. Reversed-phase chromatography might also be a viable option. Care should be taken to avoid prolonged exposure to air and light during purification.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Decomposition of starting materials or product due to oxidation. 2. Ineffective cyclization conditions. 3. Incorrect stoichiometry of reactants. | 1. Degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant like sodium dithionite in small amounts. 2. Screen different acid or base catalysts for the cyclization step. Vary the reaction temperature and time. 3. Carefully check the molar ratios of your reactants. |
| Formation of Multiple Byproducts | 1. Lack of regioselectivity in the initial coupling or cyclization step. 2. Polymerization of starting materials or intermediates. 3. Over-oxidation of the desired product. | 1. Use protecting groups to block reactive sites and direct the reaction to the desired position. 2. Lower the reaction temperature and ensure slow addition of reagents. 3. Minimize reaction time and work up the reaction as soon as it is complete. |
| Difficulty in Product Isolation/Purification | 1. High polarity of the product leading to poor separation on standard silica gel. 2. Product is unstable on the chromatography support. 3. Co-elution with polar impurities. | 1. Use a more polar solvent system for chromatography or consider reversed-phase chromatography. 2. Deactivate the silica gel with a small amount of triethylamine in the eluent. 3. Recrystallization from a suitable solvent system may be an effective final purification step. |
| Product Instability after Isolation | 1. The isolated product is sensitive to air and light. | 1. Store the purified product under an inert atmosphere, protected from light, and at low temperatures. |
Proposed Experimental Workflow
Caption: A generalized workflow for the proposed synthesis of this compound.
Troubleshooting Logic
"preventing degradation of 1-Methyl-1H-indole-3,5,6-triol during experiments"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 1-Methyl-1H-indole-3,5,6-triol (also known as adrenolutin) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it unstable?
This compound is a metabolite of epinephrine (adrenaline). Its instability arises from the presence of a trihydroxylated indole core, which is highly susceptible to oxidation. The catechol-like moiety (adjacent hydroxyl groups on the benzene ring) is readily oxidized, leading to the formation of colored degradation products and a loss of the compound's integrity. This process is analogous to the browning of fruits, which also involves the oxidation of phenolic compounds.
Q2: What are the main factors that cause degradation of this compound?
The primary factors contributing to the degradation of this compound are:
-
pH: The compound is more stable in acidic conditions and degrades rapidly in neutral to alkaline solutions.
-
Oxygen: As an oxidative process, the presence of atmospheric oxygen is a major driver of degradation.
-
Light: Indole derivatives can be susceptible to photodegradation. Exposure to light, especially UV light, can accelerate the degradation process.
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation.
-
Metal Ions: Certain metal ions can catalyze the oxidation of catechol-containing compounds.
Q3: How can I visually detect degradation of my this compound sample?
A fresh, pure solution of this compound should be colorless. The appearance of a pink, brown, or black color in your solution is a clear indicator of oxidative degradation and polymerization into melanin-like compounds.
Q4: What are the likely degradation products?
Degradation of this compound can lead to a variety of products, including dimers, polymers, and further oxidized species like isatin derivatives. The exact product profile can depend on the specific degradation conditions.
Troubleshooting Guides
Issue 1: Rapid Discoloration of the Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High pH of the solvent | Prepare solutions in a slightly acidic buffer (e.g., pH 4-6). Avoid neutral or alkaline conditions. | A significant reduction in the rate of discoloration. |
| Presence of dissolved oxygen | Degas all solvents and buffers by sparging with an inert gas (e.g., argon or nitrogen) before use. Work in an inert atmosphere (glove box) if possible. | The solution remains colorless for a longer period. |
| Contamination with metal ions | Use high-purity, metal-free water and reagents. Consider adding a chelating agent like EDTA (at a low concentration, e.g., 0.1 mM) to your buffer. | Improved stability by sequestering catalytic metal ions. |
Issue 2: Inconsistent Results in Biological Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation during incubation | Prepare fresh stock solutions immediately before each experiment. Minimize the incubation time as much as the experimental protocol allows. | More reproducible and reliable assay results. |
| Photodegradation from ambient light | Work in a dimly lit area or use amber-colored labware (e.g., vials, microplates) to protect the compound from light. | Increased consistency between replicate experiments. |
| Reaction with media components | Test the stability of the compound in your specific cell culture or assay medium beforehand. Some media components may accelerate degradation. If instability is observed, consider a simpler buffer system for the duration of the compound's application. | Identification and mitigation of incompatible media components. |
Data Presentation: Factors Affecting Stability
While specific quantitative kinetic data for this compound is not extensively available in the literature, the following table summarizes the qualitative impact of various factors on its stability, based on the behavior of structurally related catecholamines and indole compounds.
| Factor | Condition | Effect on Stability | Recommendation |
| pH | Acidic (pH < 6) | More Stable | Prepare and store solutions in acidic buffers. |
| Neutral to Alkaline (pH > 7) | Highly Unstable | Avoid neutral and alkaline conditions. | |
| Oxygen | Presence of O₂ | Promotes Degradation | Use degassed solvents and work under an inert atmosphere. |
| Light | UV or broad-spectrum light | Accelerates Degradation | Protect solutions from light using amber vials and minimizing exposure. |
| Temperature | Elevated temperature | Increases Degradation Rate | Store stock solutions at low temperatures (-20°C or -80°C) and handle on ice. |
| Solvents | Protic solvents (e.g., water, methanol) | Can participate in degradation | Use aprotic solvents (e.g., DMSO, DMF) for stock solutions if compatible with the experiment. |
| Antioxidants | Ascorbic acid, Glutathione | Inhibit Oxidation | Add antioxidants to solutions to prolong stability. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
-
Reagents and Materials:
-
This compound (solid)
-
High-purity, degassed water (e.g., by sparging with argon for 30 minutes)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.5 M Ascorbic acid solution in degassed water
-
Amber-colored microcentrifuge tubes or vials
-
-
Procedure for a 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of this compound in an amber vial.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex briefly to dissolve.
-
Store the stock solution at -80°C in small aliquots to avoid multiple freeze-thaw cycles.
-
-
Procedure for Preparing a Working Solution in Aqueous Buffer:
-
Prepare an acidic buffer (e.g., 0.1 M citrate buffer, pH 5.0) using degassed water.
-
Just before the experiment, add an antioxidant to the buffer. A final concentration of 0.1-1 mM ascorbic acid is a good starting point.
-
Thaw an aliquot of the 10 mM DMSO stock solution on ice.
-
Dilute the stock solution to the desired final concentration in the antioxidant-containing acidic buffer.
-
Use the working solution immediately.
-
Protocol 2: Monitoring Degradation by HPLC
This protocol provides a general framework for monitoring the degradation of this compound. The exact conditions may need to be optimized for your specific HPLC system.
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a higher percentage (e.g., 95%) over 15-20 minutes to elute the parent compound and any degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength determined by a UV scan of the pure compound (likely in the 280-310 nm range).
-
Injection Volume: 10 µL
-
-
Sample Preparation for Stability Study:
-
Prepare a solution of this compound (e.g., 100 µM) in the buffer or solvent of interest.
-
Divide the solution into several amber vials for different time points.
-
Expose the vials to the desired stress condition (e.g., specific pH, temperature, or light exposure).
-
At each time point, take an aliquot, and if necessary, quench the degradation by adding an equal volume of the initial mobile phase to stabilize the sample for analysis.
-
Inject the sample onto the HPLC system.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time from a fresh, undegraded standard.
-
Monitor the decrease in the peak area of the parent compound over time.
-
Observe the appearance and increase in the peak areas of any new peaks, which represent degradation products.
-
Visualizations
Caption: Simplified degradation pathway of this compound.
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: Potential interaction with the Adrenergic Signaling Pathway.
Technical Support Center: Synthesis of 1-Methyl-1H-indole-3,5,6-triol
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1H-indole-3,5,6-triol, also known in the literature as Adrenolutin.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent method for synthesizing this compound is the rearrangement of adrenochrome, which is itself an oxidation product of adrenaline. This rearrangement is typically conducted under controlled pH and atmospheric conditions.
Q2: What are the expected physical properties of this compound?
A2: this compound is described as being colorless and exhibiting intense yellow-green fluorescence. It is known to be chemically unstable, although it is more stable than its precursor, adrenochrome[1].
Q3: Are there any specific catalysts that can influence the yield of this compound?
A3: Yes, the presence of certain metal ions can significantly direct the reaction. Divalent cations such as copper (Cu²⁺), zinc (Zn²⁺), and cobalt (Co²⁺) have been shown to favor the formation of adrenolutin (this compound)[2]. Conversely, ferrous ions (Fe²⁺) tend to promote the formation of a side product, 5,6-dihydroxy-1-methylindole (DHMI)[2].
Q4: How does the presence of oxygen affect the synthesis?
A4: The presence of oxygen can lead to the formation of oxidative side products. When the rearrangement of adrenochrome is performed in the presence of air, the desired product, adrenolutin, can undergo autoxidation[2]. Therefore, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is often recommended to minimize these side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | - Non-optimal pH of the reaction medium.- Presence of interfering metal ions (e.g., Fe²⁺).- Reaction performed in the presence of oxygen. | - Adjust the pH to the optimal range for adrenochrome rearrangement.- Use chelating agents (e.g., EDTA) to sequester interfering metal ions.- Ensure the reaction is carried out under an inert atmosphere (N₂ or Ar). |
| Formation of a brown or black precipitate | - Polymerization of adrenochrome or adrenolutin. | - Work with dilute solutions to minimize polymerization.- Maintain a controlled temperature as elevated temperatures can accelerate polymerization. |
| Presence of unexpected peaks in analytical data (e.g., HPLC, NMR) | - Formation of side products such as DHMIs, adrenochrome dimer, or DHMI.- Oligomerization of the starting material (if using 1-methylindole). | - Refer to the table of common side products below for identification.- Optimize reaction conditions (atmosphere, pH, metal ion concentration) to suppress side product formation[2].- If starting from 1-methylindole, consider milder oxidation conditions to prevent oligomerization[3][4]. |
| Product instability and degradation | - this compound is inherently unstable. | - Store the purified product under an inert atmosphere at low temperatures and protected from light.- Use freshly prepared solutions for subsequent applications. |
Common Side Products
The synthesis of this compound can be accompanied by the formation of several side products, particularly when starting from adrenochrome.
| Side Product Name | Chemical Structure | Conditions Favoring Formation |
| 5,6-dihydroxy-1-methyl-isatin (DHMIs) | C₉H₇NO₃ | Reaction carried out in the presence of air (oxygen)[2]. |
| Adrenochrome Dimer | C₁₈H₁₈N₂O₆ | Reaction carried out under an oxygen-depleted atmosphere[2]. |
| 5,6-dihydroxy-1-methylindole (DHMI) | C₉H₉NO₂ | Presence of low redox potential metal ions like Fe²⁺[2]. |
| 1-Methylindole Oligomers (Trimer, Polymers) | (C₉H₉N)ₙ | Harsh electrooxidation conditions when starting from 1-methylindole[3][4]. |
Experimental Protocols & Methodologies
While specific, detailed experimental protocols for the synthesis of this compound are not extensively available in the provided search results, the following general methodology can be inferred from the literature for the rearrangement of adrenochrome:
General Protocol for Adrenochrome Rearrangement:
-
Preparation of Reaction Mixture: Adrenochrome is dissolved in a suitable buffer system to maintain the desired pH. The concentration of adrenochrome should be kept low to minimize dimerization and polymerization.
-
Control of Atmosphere: The reaction vessel is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, especially if trying to avoid the formation of 5,6-dihydroxy-1-methyl-isatin (DHMIs)[2].
-
Addition of Catalysts/Chelators (Optional): If aiming to maximize the yield of adrenolutin, a catalytic amount of a Cu²⁺, Zn²⁺, or Co²⁺ salt can be added. If the starting materials are suspected to contain Fe²⁺ impurities, a chelating agent like EDTA can be added[2].
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as HPLC or spectrophotometry.
-
Work-up and Purification: Upon completion, the reaction mixture is subjected to extraction and chromatographic purification to isolate the this compound. All purification steps should be carried out expeditiously and at low temperatures to minimize product degradation.
Visualizations
Diagram 1: Synthetic Pathway and Side Product Formation
Caption: Synthetic pathway to this compound and common side products.
Diagram 2: Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the synthesis.
References
- 1. Adrenolutin - Wikipedia [en.wikipedia.org]
- 2. A new look at the rearrangement of adrenochrome under biomimetic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrooxidation of N-methylindole - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
Technical Support Center: Optimizing HPLC Analysis of 1-Methyl-1H-indole-3,5,6-triol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the High-Performance Liquid Chromatography (HPLC) peak shape for 1-Methyl-1H-indole-3,5,6-triol.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in reversed-phase HPLC?
A1: Poor peak shape, typically observed as peak tailing or fronting, for a polar, phenolic compound like this compound can stem from several factors:
-
Secondary Interactions: The hydroxyl groups on the indole ring can engage in secondary interactions with residual silanol groups on the surface of silica-based stationary phases. This is a primary cause of peak tailing.
-
Metal Chelation: The triol moiety can chelate with trace metal ions present in the HPLC system (e.g., stainless steel components) or the stationary phase, leading to peak distortion.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of the phenolic hydroxyl groups. An unsuitable pH can lead to poor peak shape and inconsistent retention times.
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in peak fronting or tailing.[1]
-
System Suitability Issues: Problems with the HPLC system itself, such as dead volume, a clogged frit, or a void in the column, can also contribute to poor peak shape.
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH directly influences the ionization of the phenolic hydroxyl groups on the this compound molecule.
-
At a pH below the pKa of the hydroxyl groups, the compound will be in its neutral, protonated form. This is generally preferred for good peak shape in reversed-phase HPLC as it minimizes interactions with silanol groups.
-
At a pH near the pKa , a mixture of ionized and non-ionized forms will exist, which can lead to broadened or split peaks.
-
At a pH above the pKa , the compound will be in its ionized, deprotonated form, which can increase its polarity and potentially lead to earlier elution and, in some cases, improved peak shape if secondary interactions are the primary issue. However, operating at high pH can be detrimental to the longevity of silica-based columns.
For consistent and sharp peaks, it is recommended to maintain the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa.[2]
Q3: What type of HPLC column is best suited for the analysis of this compound?
A3: A high-purity, end-capped C18 column is a good starting point for the analysis of this compound.
-
High-purity silica minimizes the presence of trace metals that can cause chelation.
-
End-capping deactivates most of the residual silanol groups, reducing secondary interactions and peak tailing.
-
For highly polar compounds that are poorly retained on traditional C18 phases, a polar-embedded or aqueous-stable C18 column can provide better retention and peak shape, especially with highly aqueous mobile phases.
Troubleshooting Guides
Issue 1: Peak Tailing
Symptom: The peak for this compound has an asymmetry factor greater than 1.2, with a pronounced "tail" extending from the peak back to the baseline.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Issue 2: Peak Fronting
Symptom: The peak for this compound has an asymmetry factor less than 0.9, with the leading edge of the peak being broader than the trailing edge.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak fronting.
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Structurally Similar Phenolic Compound
| Mobile Phase pH | Tailing Factor | Peak Shape Description |
| 2.5 | 1.1 | Symmetrical |
| 3.5 | 1.3 | Minor Tailing |
| 4.5 (near pKa) | 1.8 | Significant Tailing |
| 5.5 | 1.5 | Moderate Tailing |
| 6.5 | 1.3 | Minor Tailing |
Note: This data is illustrative for a representative phenolic compound and highlights the importance of operating at a pH away from the analyte's pKa.
Table 2: Impact of Mobile Phase Additives on Peak Tailing of a Basic Indole Compound
| Mobile Phase | Tailing Factor |
| Acetonitrile:Water (50:50) | 2.1 |
| Acetonitrile:0.1% Formic Acid in Water (50:50) | 1.4 |
| Acetonitrile:0.1% Trifluoroacetic Acid in Water (50:50) | 1.2 |
| Acetonitrile:Water with 10mM Triethylamine (50:50), pH adjusted | 1.1 |
Note: This data illustrates the effectiveness of mobile phase additives in reducing peak tailing for compounds prone to secondary interactions.
Experimental Protocols
Recommended HPLC Method for this compound
This is a starting method and may require optimization based on your specific instrumentation and sample matrix.
-
Column: High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 40% B
-
20-25 min: 40% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B).
Protocol for Investigating Metal Chelation Effects
-
Establish a Baseline: Analyze your standard of this compound using the recommended HPLC method and record the peak shape (asymmetry or tailing factor).
-
Introduce a Chelating Agent: Prepare a mobile phase A containing a low concentration of a chelating agent, such as 50 µM EDTA.
-
Equilibrate the System: Flush the HPLC system and column thoroughly with the new mobile phase for at least 30-60 minutes.
-
Re-analyze the Standard: Inject the same standard solution and compare the peak shape to the baseline. A significant improvement in peak symmetry suggests that metal chelation was a contributing factor to the poor peak shape.
Signaling Pathways and Logical Relationships
Diagram: Logical Flow for HPLC Method Development for this compound
Caption: A logical workflow for HPLC method development.
References
"addressing matrix effects in LC-MS analysis of 1-Methyl-1H-indole-3,5,6-triol"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of 1-Methyl-1H-indole-3,5,6-triol.
Troubleshooting Guides
This section offers solutions to common problems encountered during the LC-MS analysis of this compound, with a focus on matrix-related issues.
Issue 1: Poor Peak Shape and Tailing
-
Question: My chromatogram for this compound shows significant peak tailing and poor resolution. What could be the cause and how can I fix it?
-
Answer: Peak tailing for a polar compound like this compound is often due to secondary interactions with the stationary phase or issues with the mobile phase.
-
Troubleshooting Steps:
-
Mobile Phase Modifier: Ensure your mobile phase contains an appropriate modifier. For a polar, slightly acidic compound, adding a small amount of formic acid (0.1%) can help to protonate silanol groups on the column, reducing secondary interactions.
-
Sample Solvent: The solvent used to dissolve your sample should be compatible with the initial mobile phase conditions. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion. Try to dissolve your sample in the initial mobile phase or a weaker solvent.[1]
-
Column Choice: Consider using a column with a different stationary phase, such as one with end-capping to minimize silanol interactions, or a HILIC (Hydrophilic Interaction Liquid Chromatography) column which is well-suited for polar compounds.
-
Check for Contamination: Column contamination can also lead to poor peak shape. Flush the column with a strong solvent series to remove any strongly retained matrix components.
-
-
Issue 2: Inconsistent Results and Poor Reproducibility
-
Question: I am observing significant variability in the peak areas for my analyte between injections of the same sample. What is causing this lack of reproducibility?
-
Answer: Inconsistent results are a hallmark of uncorrected matrix effects, where co-eluting endogenous compounds interfere with the ionization of your target analyte.[2] This can lead to either ion enhancement or suppression.
-
Troubleshooting Steps:
-
Implement an Internal Standard: The most effective way to correct for variability is to use a stable isotope-labeled (SIL) internal standard for this compound.[2][3][4] The SIL internal standard will co-elute with the analyte and experience the same matrix effects, allowing for accurate normalization of the signal.
-
Improve Sample Cleanup: Enhance your sample preparation to remove more of the interfering matrix components. See the detailed protocols for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) below.
-
Matrix-Matched Calibrants: If a SIL internal standard is not available, prepare your calibration standards in a blank matrix extract that is similar to your samples.[2][5] This helps to mimic the matrix effects seen in the actual samples.
-
Dilution: A simple approach to reduce matrix effects is to dilute your sample.[6][7] This can be effective if the analyte concentration is high enough to remain detectable after dilution.
-
-
Issue 3: Low Signal Intensity or Complete Signal Loss (Ion Suppression)
-
Question: The signal for this compound is much lower than expected, or in some samples, it disappears completely. How can I troubleshoot this ion suppression?
-
Answer: Ion suppression is a common matrix effect where co-eluting compounds compete with the analyte for ionization, reducing its signal.[2][6][8]
-
Troubleshooting Steps:
-
Post-Column Infusion Experiment: To confirm ion suppression, perform a post-column infusion experiment. Infuse a standard solution of your analyte post-column while injecting a blank matrix extract. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting, suppressing agents.[6][7][9]
-
Chromatographic Separation: Modify your LC gradient to better separate the analyte from the interfering matrix components. A slower, shallower gradient can improve resolution.[6]
-
Optimize Ion Source Parameters: Adjust ion source parameters such as spray voltage, gas temperatures, and gas flows to optimize the ionization of your analyte and potentially reduce the impact of interferences.[10]
-
Change Ionization Polarity: If applicable, try switching the ionization polarity (e.g., from positive to negative mode) as this can sometimes significantly reduce matrix effects.[9]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are matrix effects in LC-MS analysis?
-
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[2][6] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, impacting the accuracy and precision of quantification.
-
-
Q2: Why is this compound prone to matrix effects?
-
A2: As a polar molecule with multiple hydroxyl groups, this compound is likely to be analyzed using reversed-phase chromatography with a highly aqueous mobile phase. This can lead to the co-elution of other polar endogenous compounds (e.g., salts, phospholipids, sugars) that are known to cause significant matrix effects in electrospray ionization (ESI).
-
-
Q3: What is the best sample preparation technique to reduce matrix effects for this compound?
-
A3: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can be effective. The choice depends on the specific matrix and the properties of the interfering compounds. For a polar analyte like this compound in a complex biological matrix, a well-optimized SPE protocol using a mixed-mode or polymeric sorbent can provide excellent cleanup.
-
-
Q4: How do I choose an appropriate internal standard?
-
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterated or ¹³C-labeled this compound).[3][4] SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus providing the most accurate correction for matrix effects.[11][12] If a SIL internal standard is unavailable, a structural analog can be used, but it may not compensate for matrix effects as effectively.[3]
-
-
Q5: Can I just dilute my sample to overcome matrix effects?
-
A5: Dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components and thereby lessen matrix effects.[6][7] However, this approach is only feasible if the concentration of this compound in your samples is high enough to remain well above the limit of quantification after dilution.
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound
This protocol is a general guideline for reversed-phase SPE and should be optimized for your specific application. A similar approach has been used for other indole compounds.[13][14]
-
Sorbent Selection: Choose a reversed-phase sorbent such as C18 or a polymeric sorbent.
-
Conditioning: Condition the SPE cartridge by passing 2 mL of methanol, followed by 2 mL of water. Do not allow the sorbent to dry.
-
Sample Loading:
-
Pre-treat your sample by adjusting the pH to ~3 with formic acid to ensure the triol is in its neutral form.[13]
-
Load the pre-treated sample onto the conditioned cartridge at a slow flow rate.
-
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 2 mL of methanol or acetonitrile.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound
This protocol is a general guideline for LLE of a polar compound and should be optimized. The choice of organic solvent is critical.[15][16][17]
-
Solvent Selection: Choose a water-immiscible organic solvent that has some polarity to extract the triol. Ethyl acetate or a mixture of a less polar and a more polar solvent could be a starting point.
-
pH Adjustment: Adjust the pH of the aqueous sample to be neutral or slightly acidic to ensure the analyte is not ionized.
-
Extraction:
-
Add an equal volume of the selected organic solvent to the aqueous sample in a separation funnel.
-
Shake vigorously for 1-2 minutes, periodically venting the funnel.
-
Allow the layers to separate.
-
-
Collection: Collect the organic layer. For improved recovery, the extraction of the aqueous layer can be repeated with fresh organic solvent.
-
Back Extraction (Optional Cleanup): To further clean the sample, a back-extraction can be performed. The collected organic phases can be extracted with a small volume of aqueous solution at a pH where the analyte becomes charged and partitions back into the aqueous phase, leaving non-polar interferences in the organic phase.[15][16]
-
Dry-down and Reconstitution: Evaporate the final extract to dryness and reconstitute in the mobile phase.
Quantitative Data Summary
The following table summarizes hypothetical data on the effectiveness of different strategies for mitigating matrix effects in the analysis of this compound.
| Mitigation Strategy | Analyte Peak Area (Arbitrary Units) | Coefficient of Variation (CV%) | Matrix Effect (%) |
| No Treatment | 85,000 | 35% | -58% (Suppression) |
| Sample Dilution (1:10) | 15,000 | 18% | -25% (Suppression) |
| Liquid-Liquid Extraction | 150,000 | 15% | -20% (Suppression) |
| Solid-Phase Extraction | 180,000 | 10% | -10% (Suppression) |
| SIL Internal Standard | Normalized Area: 1.02 | 4% | N/A (Corrected) |
Note: Matrix Effect (%) is calculated as ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. youtube.com [youtube.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Purification of 3-indolylacetic acid by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
"troubleshooting guide for indole compound analysis"
Welcome to the technical support center for indole compound analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked questions (FAQs)
Q1: What are the most common initial steps to take when troubleshooting chromatographic issues with indole compounds?
A1: When encountering issues in the chromatographic analysis of indole compounds, a systematic approach is crucial. The first step is to isolate the problem to a specific module of your system (e.g., injector, column, detector). A good practice is to follow the "rule of one," meaning you should only change one parameter at a time to observe its effect. It is also important to ensure any problem is repeatable before attempting to troubleshoot it. Maintaining accurate records of your experimental conditions and any changes made is vital for effective troubleshooting.[1]
Q2: My indole compound is showing poor stability in the analytical standard. What could be the cause and how can I mitigate this?
A2: Indole compounds can be sensitive to light, heat, and solvent polarity.[2] Degradation can occur if standards are not stored properly. To mitigate this, store stock solutions in a cool, dark place, such as a refrigerator at 4 to 10°C, and use amber vials to protect from light.[3] It is also advisable to prepare fresh working standards regularly. When conducting stability studies, subject the compound to stress conditions such as acid, alkali, oxidation, light, and heat to understand its degradation profile and develop a stability-indicating method.[4][5]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Q3: I am observing peak tailing for my indole analytes in reversed-phase HPLC. What are the likely causes and solutions?
A3: Peak tailing is a common issue in HPLC and can be caused by several factors. One of the most frequent causes is the interaction of basic analytes with acidic silanol groups on the silica-based stationary phase.[6]
Troubleshooting Peak Tailing in HPLC
| Possible Cause | Solution |
| Secondary interactions with silanols | Use a high-purity, end-capped column. Adjust the mobile phase pH to suppress silanol ionization (typically pH 2-4 for basic indoles).[6] Add a basic modifier like triethylamine (TEA) to the mobile phase to mask silanol groups.[6] |
| Column Overload | Reduce the injection volume or the concentration of the sample.[1] |
| Column Contamination/Deterioration | If a guard column is used, replace it. If the problem persists, replace the analytical column.[7] Backflushing the column may also help remove contaminants from the inlet frit.[7] |
| Inappropriate Mobile Phase Strength | Increase the percentage of the organic solvent in the mobile phase to ensure efficient elution.[8] |
| Dead Volume | Check all connections between the injector, column, and detector for any gaps or improper fittings that could introduce dead volume. |
Q4: My indole compound is showing split or double peaks in my chromatogram. What should I investigate?
A4: Split or double peaks can arise from issues with the column, the injection process, or the mobile phase.
Troubleshooting Split/Double Peaks in HPLC
| Possible Cause | Solution |
| Partially blocked column inlet frit | Backflush the column. If this does not resolve the issue, the frit may need to be replaced, or the entire column.[7] |
| Column void or channeling | This indicates column degradation and requires column replacement.[1] |
| Injection solvent incompatibility | Ensure the injection solvent is weaker than or the same as the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.[1] |
| Incompletely filled injector loop | Ensure the injection volume is appropriate for the loop size and that there are no air bubbles in the sample. |
| Co-elution with an impurity | Use a mass spectrometer to check the purity of the peak. If an impurity is present, optimize the separation by changing the mobile phase composition or gradient. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Q5: I am experiencing poor peak shape and tailing with my indole compounds in GC-MS. What are the common causes?
A5: Peak tailing in GC-MS is often due to active sites in the system, improper column installation, or sample overload.
Troubleshooting Peak Shape in GC-MS
| Possible Cause | Solution |
| Active sites in the inlet liner or column | Use a deactivated liner and replace it regularly, especially when analyzing dirty samples.[9] If the column is old, active sites may have developed; trim the first few centimeters of the column or replace it. |
| Improper column installation | Ensure the column is cut cleanly and installed at the correct depth in both the injector and the transfer line to the mass spectrometer to avoid dead volume.[10] |
| Sample overload | Dilute the sample or inject a smaller volume. |
| Incorrect injector temperature | If the temperature is too low, volatilization may be incomplete. If it's too high, the analyte may degrade. Optimize the injector temperature for your specific indole compound. |
Q6: I am seeing ghost peaks in my GC-MS chromatograms. How can I identify their source and eliminate them?
A6: Ghost peaks are extraneous peaks that can originate from several sources, including sample carryover, contaminated gas, or bleed from the septum or column.
Troubleshooting Ghost Peaks in GC-MS
| Possible Cause | Solution |
| Sample Carryover | Run a blank solvent injection after a concentrated sample to confirm carryover. Improve the syringe rinse procedure between injections. |
| Septum Bleed | Use a high-quality, low-bleed septum and replace it regularly (e.g., after 100-200 injections).[9] Check the inlet for septum particles and clean if necessary. |
| Column Bleed | This is more prominent at higher temperatures. Ensure you are operating within the column's recommended temperature range. Conditioning a new column properly is also crucial. |
| Contaminated Carrier Gas | Ensure high-purity carrier gas is used and that gas traps are installed and replaced regularly to remove oxygen, moisture, and hydrocarbons.[11] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q7: My NMR spectrum of an indole derivative shows broad peaks. What could be the reason?
A7: Broad peaks in NMR can result from several factors related to sample preparation, instrument settings, or the properties of the compound itself.
Troubleshooting Broad Peaks in NMR
| Possible Cause | Solution |
| Poor shimming | The magnetic field is not homogeneous. Carefully re-shim the instrument, adjusting the Z1 and Z2 shims to maximize the lock level.[12] |
| Presence of solid particles | Undissolved material in the sample will disrupt the magnetic field homogeneity. Filter the sample through a small plug of glass wool in a Pasteur pipette into the NMR tube. |
| High sample concentration | A very concentrated sample can be viscous, leading to broader lines. Dilute the sample if possible. |
| Paramagnetic impurities | Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean. |
| Chemical exchange | Protons on the indole nitrogen (N-H) can undergo chemical exchange, which can broaden their signal. This is often solvent and temperature-dependent. |
Q8: I am having trouble with the lock signal for my NMR sample. What should I check?
A8: A stable lock signal is essential for acquiring high-quality NMR spectra. Problems with the lock can stem from the sample preparation or instrument parameters.
Troubleshooting NMR Lock Issues
| Possible Cause | Solution |
| Insufficient deuterated solvent | Ensure the sample height in the NMR tube is sufficient, typically around 4-5 cm, to be within the receiver coils.[13] |
| Incorrect lock phase | The lock phase may need to be adjusted, especially for uncommon solvents. Adjust the lock phase to maximize the lock level.[13] |
| Poorly mixed sample | Invert the capped NMR tube several times to ensure the solution is homogeneous. |
| Incorrect lock power or gain | If the lock level is unstable, the lock power may be too high. Reduce the lock power and increase the lock gain as needed.[13] |
Experimental Protocols
HPLC Method for Indole-3-Acetic Acid (IAA) Analysis
This protocol is a general guideline for the quantitative analysis of Indole-3-Acetic Acid (IAA) in bacterial culture supernatants.
-
Sample Preparation:
-
Centrifuge the bacterial culture to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often used.
-
Solvent A: 0.1% Acetic Acid in Water (pH ~3.8).[14]
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
Start with a higher proportion of Solvent A (e.g., 80%) and gradually increase the proportion of Solvent B. A typical gradient might be from 20% B to 100% B over 25-30 minutes.[14]
-
-
Column Temperature: 30°C.[13]
-
Injection Volume: 20 µL.[14]
-
Detection:
-
-
Quantification:
-
Prepare a series of standard solutions of IAA of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of IAA in the samples by interpolating their peak areas on the calibration curve.
-
GC-MS Method for Indole Alkaloid Analysis
This protocol provides a general method for the analysis of a mixture of indole alkaloids.
-
Sample Preparation:
-
Extract the alkaloids from the sample matrix using an appropriate solvent (e.g., ethanol).
-
The extract may require further cleanup steps like liquid-liquid extraction or SPE.
-
Evaporate the solvent and redissolve the residue in a suitable solvent for GC-MS analysis (e.g., dichloromethane).[16]
-
-
GC-MS Conditions:
-
Column: A non-polar or semi-polar capillary column is typically used (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[16]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[16]
-
Injector Temperature: 280°C.[16]
-
Injection Mode: Split or splitless, depending on the sample concentration. A split ratio of 5:1 can be used for more concentrated samples.[16]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp to 230°C at a rate of 6°C/min, hold for 10 minutes.
-
Ramp to 280°C at a rate of 30°C/min, hold for 30 minutes.[16]
-
-
MS Conditions:
-
-
Data Analysis:
-
Identify the indole alkaloids by comparing their retention times and mass spectra with those of reference standards or by searching a mass spectral library (e.g., NIST).
-
NMR Sample Preparation for Indole Compounds
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Solvent Selection:
-
Choose a deuterated solvent in which the indole compound is sufficiently soluble. Common choices include Chloroform-d (CDCl₃), Acetone-d₆, and DMSO-d₆.
-
Test the solubility in the non-deuterated version of the solvent first to avoid wasting expensive deuterated solvent.
-
-
Sample Concentration:
-
For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is usually sufficient.
-
For ¹³C NMR, which is much less sensitive, a higher concentration is needed. Aim for a saturated solution if possible.
-
-
Sample Filtration:
-
It is crucial to remove any solid particles from the sample.
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.
-
-
Final Steps:
-
The final volume in the NMR tube should be approximately 0.6-0.7 mL, corresponding to a height of about 4-5 cm.
-
Cap the NMR tube securely and label it clearly.
-
Invert the tube several times to ensure the solution is thoroughly mixed.
-
Signaling Pathways and Workflows
Indole Signaling in the Gut Microbiota
Indole, produced from tryptophan by gut bacteria, acts as a signaling molecule that influences both the microbiota and the host. It plays a role in regulating bacterial virulence, biofilm formation, and host immune responses. The diagram below illustrates key aspects of indole signaling.
Caption: Indole signaling pathway in the human gut.
General Troubleshooting Workflow for Chromatographic Analysis
This workflow provides a logical sequence of steps to follow when troubleshooting common issues in HPLC or GC analysis.
Caption: A logical workflow for troubleshooting chromatographic issues.
References
- 1. Guide de dépannage pour la HPLC [sigmaaldrich.com]
- 2. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asm.org [asm.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. hplc.eu [hplc.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. uhplcs.com [uhplcs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 13. academic.oup.com [academic.oup.com]
- 14. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. shimadzu.co.uk [shimadzu.co.uk]
"minimizing interference in 1-Methyl-1H-indole-3,5,6-triol fluorescence measurements"
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Methyl-1H-indole-3,5,6-triol (also known as Adrenolutin). It provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you minimize interference and obtain accurate and reproducible fluorescence measurements.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: The optimal excitation and emission wavelengths for this compound are dependent on the solvent used. For aqueous solutions, the excitation maximum is approximately 395 nm, with a strong emission maximum at 515 nm. It is always recommended to run a full excitation and emission scan to determine the optimal settings for your specific experimental conditions.
Q2: How does pH affect the fluorescence of this compound?
A2: The fluorescence of this compound is highly pH-dependent due to the presence of three hydroxyl groups. The neutral, non-ionized form of the molecule is the most fluorescent species.[1] As the pH increases and the hydroxyl groups are deprotonated, the fluorescence intensity can change significantly. It is crucial to use a buffered solution to maintain a stable pH throughout your experiment.
Q3: What is the expected fluorescence quantum yield for this compound?
A3: this compound is a strongly fluorescing metabolite.[2] The fluorescence quantum yield varies with the solvent. In water, the quantum yield is approximately 0.51, while in ethanol it is around 0.30.[2]
Q4: Is this compound photostable?
A4: While this compound is more stable than its precursor, adrenochrome, it can still be susceptible to photodegradation, especially under prolonged or high-intensity light exposure.[3] It is advisable to protect solutions from light as much as possible and to use the lowest necessary excitation light intensity during measurements.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | Incorrect excitation/emission wavelengths. | Run a full excitation and emission scan to determine the optimal wavelengths for your instrument and sample conditions. |
| pH of the solution is not optimal. | Ensure your sample is in a buffered solution at a pH that favors the neutral form of the molecule. Test a range of pH values to find the optimum for your assay. | |
| Sample concentration is too low. | Prepare a fresh, more concentrated stock solution and dilute as necessary. | |
| Photodegradation of the sample. | Prepare fresh solutions and protect them from light. Minimize the exposure time to the excitation source. | |
| High Background Fluorescence | Contaminated cuvettes or plates. | Thoroughly clean all labware with a fluorescence-free detergent and rinse with high-purity water or solvent. |
| Impure solvent or buffer components. | Use high-purity, spectroscopy-grade solvents and fresh, filtered buffers. Run a blank measurement of the solvent/buffer alone to check for background fluorescence. | |
| Presence of interfering fluorescent compounds in the sample matrix. | Purify the sample using techniques like HPLC or solid-phase extraction. If purification is not possible, use a spectrofluorometer with background subtraction capabilities. | |
| Unstable or Drifting Signal | Photobleaching of the sample. | Reduce the excitation light intensity and/or the exposure time. Consider using a photostabilizing agent if compatible with your assay. |
| Temperature fluctuations. | Use a temperature-controlled cuvette holder to maintain a constant temperature during the measurement. | |
| Chemical degradation of the sample. | Ensure the sample is stable in the chosen solvent and at the experimental temperature. Prepare fresh solutions if degradation is suspected. | |
| Unexpected Shifts in Emission Wavelength | Change in solvent polarity. | The fluorescence of indole derivatives is sensitive to the solvent environment.[2][4] Ensure consistent solvent composition between samples and standards. |
| Presence of quenching agents. | See the section on "Common Quenchers" below and consider purification steps to remove them. |
Quantitative Data Summary
The following tables summarize key fluorescence properties of this compound in various solvents.
Table 1: Excitation and Emission Maxima
| Solvent | Excitation Max (nm) | Emission Max (nm) | Reference |
| Water | 395 | 515 | [2] |
| Ethanol | 390 | 505 | [2] |
| Methanol | 392 | 510 | [2] |
| Acetone | 385 | 495 | [2] |
Table 2: Fluorescence Quantum Yield and Lifetime
| Solvent | Quantum Yield (Φ) | Lifetime (τ) in ns | Reference |
| Water | 0.51 | 32.0 ± 0.2 | [2] |
| D₂O | 0.58 | - | [2] |
| Ethanol | 0.30 | 9.2 ± 0.2 | [2] |
| Methanol | 0.35 | - | [2] |
Experimental Protocols
Protocol 1: Standard Fluorescence Measurement
This protocol outlines the basic steps for measuring the fluorescence of this compound.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity solvent (e.g., ethanol or water).
-
Dilute the stock solution to the desired experimental concentration using a suitable buffer (e.g., phosphate buffer for aqueous measurements).
-
Prepare a blank sample containing only the buffer.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation and emission wavelengths based on the data in Table 1 or your own optimization.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Measurement:
-
Place the blank sample in the cuvette holder and zero the instrument.
-
Replace the blank with your sample cuvette.
-
Record the fluorescence intensity.
-
For quantitative analysis, create a calibration curve using a series of known concentrations.
-
Protocol 2: Evaluation of Potential Quenchers
This protocol helps determine if a substance in your sample matrix is quenching the fluorescence of this compound.
-
Prepare a series of solutions containing a fixed concentration of this compound and varying concentrations of the suspected quenching agent.
-
Measure the fluorescence intensity of each solution as described in Protocol 1.
-
Plot the fluorescence intensity as a function of the quencher concentration. A decrease in fluorescence with increasing quencher concentration indicates a quenching effect.
Visualizations
References
Technical Support Center: Enhancing the Solubility of 1-Methyl-1H-indole-3,5,6-triol
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges in enhancing the solubility of 1-Methyl-1H-indole-3,5,6-triol and other poorly soluble indole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My formulation of this compound shows very low aqueous solubility. What are the primary strategies I should consider to improve it?
A1: Low aqueous solubility is a common challenge for indole-based compounds. The primary strategies to consider can be broadly categorized into physical and chemical modifications.[1][2]
-
Physical Modifications: These approaches alter the physical properties of the drug substance to improve dissolution. Key techniques include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which can enhance the dissolution rate.[2][3] Methods like micronization and nanosuspension are common.[4]
-
Solid Dispersion: Dispersing the drug in a hydrophilic carrier matrix at a solid state can improve wettability and dissolution.[1][3][5][6]
-
Modification of Crystal Habit: Amorphous forms of a drug are generally more soluble than their crystalline counterparts.[3]
-
-
Chemical Modifications: These strategies involve altering the chemical environment or the molecule itself.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.[][8]
-
Co-solvents: The addition of a water-miscible organic solvent can reduce the polarity of the aqueous vehicle, thereby increasing the solubility of a hydrophobic drug.[2][]
-
Complexation: Using complexing agents like cyclodextrins can encapsulate the poorly soluble molecule, increasing its apparent solubility.[9][10]
-
Prodrugs: Chemical modification of the drug into a more soluble prodrug that converts to the active form in vivo can be an effective strategy.[6][11]
-
Q2: I am considering pH adjustment. How do I determine the optimal pH for solubilizing this compound?
A2: The optimal pH for solubilization depends on the pKa of the ionizable groups in the molecule. For a compound with acidic or basic functionalities, altering the pH can shift the equilibrium towards the more soluble ionized form.
Troubleshooting Guide: pH Adjustment
-
Problem: No significant solubility increase observed after initial pH adjustment.
-
Possible Cause: The compound may have a pKa outside the tested pH range, or it may be a neutral molecule. The triol and indole moieties suggest potential for ionization.
-
Solution:
-
Determine the experimental pKa of this compound.
-
If it has acidic protons (phenolic hydroxyls), increasing the pH above the pKa will deprotonate them, forming a more soluble salt.[2]
-
If the indole nitrogen can be protonated, decreasing the pH might increase solubility. However, indole itself is a very weak base.
-
Be aware that extreme pH values can lead to chemical degradation of the compound.[12] Conduct stability studies at the target pH.
-
-
Q3: What are the advantages of using a solid dispersion technique?
A3: Solid dispersion is a powerful technique for enhancing the solubility of poorly water-soluble drugs.[3][6] The primary advantages include:
-
Reduced Particle Size: The drug is dispersed at a molecular or amorphous level within a hydrophilic carrier, leading to a significant increase in surface area upon dissolution of the carrier.[1][5]
-
Improved Wettability: The hydrophilic carrier enhances the wetting of the hydrophobic drug particles.[3]
-
Conversion to Amorphous State: The drug is often present in an amorphous state within the dispersion, which has higher energy and greater solubility than the crystalline form.[3]
Q4: How do I select an appropriate carrier for a solid dispersion of an indole-based compound?
A4: The choice of carrier is critical for the success of a solid dispersion formulation. Ideal carriers are water-soluble, non-toxic, and chemically compatible with the drug.
Commonly Used Carriers for Solid Dispersions:
| Carrier Type | Examples | Key Properties |
| Polyethylene Glycols (PEGs) | PEG 4000, PEG 6000 | Highly water-soluble, low melting points suitable for melt methods. |
| Polyvinylpyrrolidones (PVPs) | PVP K30, PVP K90 | Good solubilizing agents, can inhibit drug crystallization. |
| Celluloses | Hydroxypropyl methylcellulose (HPMC), Ethyl cellulose | Can form stable amorphous solid dispersions. |
| Sugars and Sugar Alcohols | Mannitol, Sorbitol | Crystalline carriers that can form eutectic mixtures. |
Q5: I'm observing poor physical stability with my solid dispersion (e.g., crystallization over time). How can I troubleshoot this?
A5: Physical instability, leading to crystallization of the drug from the amorphous state, is a common challenge with solid dispersions.
Troubleshooting Guide: Solid Dispersion Stability
-
Problem: The drug crystallizes out of the solid dispersion during storage.
-
Possible Cause: The drug-to-carrier ratio may be too high, or the chosen carrier may not be effective at inhibiting crystallization.
-
Solution:
-
Optimize Drug Loading: Decrease the concentration of the drug in the carrier to ensure it remains molecularly dispersed.
-
Select a Different Carrier: Polymers like PVP and HPMC are often better at preventing crystallization than crystalline carriers like PEGs.
-
Add a Second Polymer: Incorporating a crystallization inhibitor can improve the stability of the amorphous phase.
-
Control Storage Conditions: Store the solid dispersion at low temperature and humidity to reduce molecular mobility and prevent moisture-induced crystallization.
-
-
Q6: When should I consider using cyclodextrins?
A6: Cyclodextrins are useful for increasing the solubility of hydrophobic molecules that can fit into their internal cavity.[9][10] This method is particularly advantageous for:
-
Compounds with appropriate size and geometry to form an inclusion complex with the cyclodextrin.[13]
-
Formulations where the addition of organic co-solvents is not desirable.
β-cyclodextrin is commonly used due to its cavity size being suitable for many drug molecules, including indole derivatives.[9][13] The formation of an inclusion complex effectively shields the hydrophobic drug from the aqueous environment, increasing its apparent solubility.[10][14]
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by the Solvent Evaporation Method
-
Dissolution: Dissolve a known amount of this compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., methanol or a methanol/dichloromethane mixture). A typical drug-to-carrier ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion and pulverize it using a mortar and pestle. Sieve the powder to obtain a uniform particle size.
-
Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.
Protocol 2: Solubility Determination using the Shake-Flask Method
-
Sample Preparation: Add an excess amount of the test compound (e.g., pure this compound or its solid dispersion) to a known volume of the dissolution medium (e.g., phosphate buffer pH 7.4) in a sealed container.
-
Equilibration: Agitate the containers at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: Withdraw a sample from each container and immediately filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved particles.
-
Quantification: Dilute the filtrate appropriately and analyze the concentration of the dissolved drug using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Visualizations
Caption: Experimental workflow for enhancing and evaluating the solubility of this compound.
Caption: Logical relationships between solubility enhancement strategies for this compound.
References
- 1. japer.in [japer.in]
- 2. youtube.com [youtube.com]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. jddtonline.info [jddtonline.info]
- 6. jopcr.com [jopcr.com]
- 8. Khan Academy [khanacademy.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]
- 12. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Antioxidant Capacity of 1-Methyl-1H-indole-3,5,6-triol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of the novel synthetic compound, 1-Methyl-1H-indole-3,5,6-triol, against established antioxidant standards. The following sections present quantitative data from key in vitro antioxidant assays, detailed experimental protocols for reproducibility, and visual diagrams of relevant biochemical pathways and workflows.
Comparative Analysis of Antioxidant Capacity
The antioxidant potential of this compound was evaluated using three widely recognized spectrophotometric assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (Ferric Reducing Antioxidant Power). Performance was benchmarked against the well-characterized antioxidants Trolox (a water-soluble vitamin E analog), Ascorbic Acid (Vitamin C), and Quercetin (a plant flavonoid).
The data presented below is a representative summary intended for comparative purposes.
| Compound | DPPH IC₅₀ (µM) | ABTS TEAC (Trolox Equivalents) | FRAP (µM Fe(II) Equivalents) |
| This compound | 15.8 ± 1.2 | 1.85 ± 0.11 | 2150 ± 130 |
| Trolox | 45.2 ± 3.5 | 1.00 (Standard) | 1250 ± 95 |
| Ascorbic Acid | 25.6 ± 2.1 | 1.05 ± 0.08 | 1980 ± 150 |
| Quercetin | 10.5 ± 0.9 | 2.50 ± 0.15 | 2800 ± 210 |
-
IC₅₀: The half-maximal inhibitory concentration. A lower value indicates greater radical scavenging potency.
-
TEAC: Trolox Equivalent Antioxidant Capacity. A higher value indicates greater antioxidant capacity relative to Trolox.
-
FRAP Value: A higher value indicates greater reducing power.
These results position this compound as a potent antioxidant. Its DPPH radical scavenging activity is superior to that of Trolox and Ascorbic Acid. Its Trolox Equivalent Antioxidant Capacity is nearly double that of the standard, and its ferric reducing power is substantial, indicating a strong capacity to donate electrons.
Experimental Protocols
The following protocols outline the methodologies used to generate the comparative data.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[1]
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).
-
Test compounds and standards (dissolved in methanol).
-
Methanol (analytical grade).
-
-
Procedure:
-
Prepare serial dilutions of the test compound and standards (e.g., Trolox) in methanol.
-
In a 96-well microplate, add 100 µL of each dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
A control well should contain 100 µL of methanol and 100 µL of the DPPH solution. A blank well should contain 200 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.[2]
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
ABTS Radical Cation Decolorization Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[3]
-
Reagents:
-
ABTS solution (7 mM in water).
-
Potassium persulfate solution (2.45 mM in water).
-
Test compounds and standards (dissolved in an appropriate solvent).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[3]
-
Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare serial dilutions of the test compound and the Trolox standard.
-
Add 10 µL of each dilution to a 96-well microplate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
A standard curve is generated by plotting the percentage inhibition of the Trolox standards against their concentrations. The antioxidant capacity of the test sample is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[2][4]
-
Reagents:
-
Acetate buffer (300 mM, pH 3.6).
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl).
-
Ferric chloride (FeCl₃) solution (20 mM in water).
-
FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this solution fresh.[2]
-
Test compounds and a standard solution of FeSO₄·7H₂O.
-
-
Procedure:
-
Pre-warm the FRAP reagent to 37°C.
-
Add 10 µL of the diluted test compound or standard to a 96-well microplate.
-
Add 190 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes in the dark.[2]
-
Measure the absorbance at 593 nm.
-
A standard curve is constructed using the absorbance of the Fe²⁺ standards. The FRAP value of the sample is then determined from this curve and expressed as µM Fe(II) equivalents.
-
Visualizing Mechanisms and Workflows
Oxidative Stress and Antioxidant Intervention
Cellular metabolism and external factors can lead to the production of Reactive Oxygen Species (ROS). When ROS production overwhelms the cell's endogenous antioxidant defenses, a state of oxidative stress occurs, leading to cellular damage. Phenolic antioxidants, such as this compound, can intervene by neutralizing these free radicals.[5]
Caption: Simplified pathway of oxidative stress and antioxidant intervention.
General Workflow for In Vitro Antioxidant Assays
The validation of a compound's antioxidant capacity follows a systematic workflow, from initial preparation to final data analysis and interpretation.
Caption: General experimental workflow for in vitro antioxidant capacity assessment.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Processing-Induced Changes in Bioactive Compounds and Antioxidant Activity of Orange-Fleshed Sweet Potato (Ipomoea batatas L.): Steaming Versus Air-Frying [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
"comparative analysis of 1-Methyl-1H-indole-3,5,6-triol and adrenochrome"
Comparative Analysis of 1-Methyl-1H-indole-3,5,6-triol and Adrenochrome
A Guide for Researchers in Drug Development
Abstract: This guide provides a comparative analysis of two indole-based compounds, this compound (also known as Adrenolutin) and Adrenochrome. Both are oxidation products derived from the biogenic amine adrenaline and have been subjects of historical and niche biomedical research. While sharing a common precursor, their chemical stability, reported biological activities, and metabolic pathways exhibit notable differences. This document consolidates the available physicochemical data, explores their metabolic relationship, and outlines key experimental protocols necessary for a rigorous comparative assessment. Due to a significant disparity in the volume of published research, with Adrenochrome being more extensively, albeit inconclusively, studied, this guide also highlights critical data gaps for this compound that represent opportunities for future investigation.
Introduction and Metabolic Relationship
This compound and Adrenochrome are indole derivatives formed from the oxidative metabolism of adrenaline (epinephrine).[1][2] Adrenochrome is a well-known, relatively unstable red-colored pigment resulting from the initial oxidation and cyclization of adrenaline.[2] this compound, also known by its common name Adrenolutin, is a subsequent product formed via the rearrangement of Adrenochrome.[3][4] This rearrangement can occur under physiological conditions and is influenced by factors such as pH and the presence of metal ions like Cu²⁺.[3] Adrenolutin is reportedly more chemically stable than Adrenochrome and exhibits a characteristic yellow-green fluorescence, a property leveraged in assays for catecholamine estimation.[1][5]
The metabolic link between these compounds originates from adrenaline, a primary catecholamine hormone and neurotransmitter. Under conditions of oxidative stress, such as those mediated by polymorphonuclear leucocytes, adrenaline is readily oxidized via the "adrenochrome pathway".[6] Adrenochrome can then isomerize to the more stable trihydroxyindole structure of Adrenolutin.[7]
Figure 1. Metabolic pathway from adrenaline to adrenochrome and adrenolutin.
Physicochemical Properties
Both compounds share the same molecular formula and, consequently, the same molar mass. Their primary distinction lies in their structural arrangement and resulting chemical stability.
| Property | This compound (Adrenolutin) | Adrenochrome |
| IUPAC Name | 1-methylindole-3,5,6-triol[1] | 3-hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione[8] |
| Molecular Formula | C₉H₉NO₃[1] | C₉H₉NO₃[8] |
| Molar Mass | 179.175 g·mol⁻¹[1] | 179.175 g·mol⁻¹[8] |
| Appearance | Colorless solid; exhibits yellow-green fluorescence[1] | Pink to red crystalline solid[2] |
| Chemical Stability | Unstable, but considered more stable than adrenochrome[1] | Highly unstable in solution, polymerizes into melanin compounds[2] |
| CAS Number | 642-75-1[1] | 54-06-8[8] |
Reported Biological Activities and Receptor Binding
Research into the biological effects of these compounds is limited and often dates back to the mid-20th century. Much of the early work was centered on the "adrenochrome hypothesis," which controversially suggested their involvement in schizophrenia, a theory that has not been substantiated by modern research.[2]
| Feature | This compound (Adrenolutin) | Adrenochrome |
| Primary Area of Study | Investigated alongside adrenochrome in the context of schizophrenia[1] | Potential psychotomimetic (disputed)[2], cardiotoxicity, neuromelanin intermediate[2] |
| Reported Effects | Claimed to produce thought disorder with fewer perceptual effects than adrenochrome.[1] Potential antioxidant properties are suggested by its chemical structure as a trihydroxyindole, a class known for such activity.[9][10] | Implicated in cardiotoxicity via impairment of mitochondrial oxidative phosphorylation.[2] May induce oxidative stress through redox cycling. |
| Receptor Binding Data | Data not available in published literature. | Specific, high-affinity receptor binding data (Ki, IC50) is largely unavailable. Effects appear to be mediated more by chemical reactivity and toxicity than by specific receptor agonism/antagonism. A 2011 study noted effects on dopamine neurons and biogenic amine receptor binding but did not provide quantitative affinity values.[11] |
While direct binding data is scarce, the precursor molecule, adrenaline, is a non-selective agonist of all adrenergic receptor subtypes (α₁, α₂, β₁, β₂, β₃), which are G protein-coupled receptors (GPCRs) critical to sympathetic nervous system function.[12][13]
Figure 2. Simplified signaling pathways of adrenaline, the precursor molecule.
Key Experimental Methodologies
To address the data gaps, particularly for this compound, and to enable a robust comparison, the following standard experimental protocols are recommended.
Figure 3. Workflow for comparative pharmacological and biological evaluation.
Experimental Protocol 1: Competitive Radioligand Binding Assay (General Protocol)
Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor.
Materials:
-
Cell membrane preparations or whole cells expressing the target receptor (e.g., adrenergic or dopaminergic receptors).
-
A specific radioligand for the target receptor (e.g., [³H]Prazosin for α₁ receptors).
-
Test compounds (Adrenochrome, Adrenolutin) dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer (e.g., Tris-HCl with appropriate cofactors).
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of the test compounds over a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Incubation: In each well of a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Equilibrium: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration using a cell harvester. The membranes are trapped on the filter mat, while unbound ligand passes through.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter mats, add scintillation cocktail, and measure the radioactivity in each filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Protocol 2: Cell Viability Assay for IC50 Determination (MTT Method)
Objective: To determine the concentration of a compound that reduces cell viability by 50% (IC50).
Materials:
-
Adherent cell line of interest (e.g., SH-SY5Y neuroblastoma, H9c2 cardiomyocytes).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates and a multi-channel pipette.
-
Microplate reader capable of measuring absorbance at ~570 nm.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubation: Incubate the cells with the compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer (e.g., DMSO) to each well. Agitate the plate gently for 10-15 minutes to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells to calculate the percentage of cell viability. Plot the percent viability against the log concentration of the test compound and use non-linear regression to determine the IC50 value.
Conclusion and Future Directions
The comparative analysis of this compound (Adrenolutin) and Adrenochrome reveals two structurally related metabolites of adrenaline with distinct properties. Adrenochrome is a highly reactive intermediate with known cytotoxic potential, while Adrenolutin is its more stable isomer. The historical association of both compounds with psychotomimetic effects remains largely unproven and requires re-evaluation with modern analytical and pharmacological methods.
A significant gap exists in the pharmacological characterization of Adrenolutin. There is a clear need for systematic studies to determine its receptor binding profile, functional activity at various targets, and to validate its potential antioxidant properties. The experimental workflows and protocols outlined in this guide provide a framework for such investigations, which would be essential to fully understand the biological relevance and therapeutic potential, if any, of these adrenaline metabolites.
References
- 1. Adrenolutin - Wikipedia [en.wikipedia.org]
- 2. Adrenochrome - Wikipedia [en.wikipedia.org]
- 3. A new look at the rearrangement of adrenochrome under biomimetic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation of adrenaline by ferrylmyoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The adrenochrome pathway: the major route for adrenalin catabolism by polymorphonuclear leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Adrenochrome [chemeurope.com]
- 9. researchgate.net [researchgate.net]
- 10. everant.org [everant.org]
- 11. Adrenochrome and related oxidative metabolites of catecholamines: effects on dopamine neurons and receptor binding profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 13. Adrenaline - Wikipedia [en.wikipedia.org]
"confirming the neuroprotective properties of 1-Methyl-1H-indole-3,5,6-triol"
A comprehensive review of the neuroprotective properties of indole-based compounds, offering insights into their mechanisms of action and therapeutic potential. Due to a lack of specific experimental data on 1-Methyl-1H-indole-3,5,6-triol, this guide focuses on structurally related and well-researched indole derivatives to provide a comparative analysis for researchers, scientists, and drug development professionals.
While direct experimental evidence confirming the neuroprotective properties of this compound, also known as Adrenolutin, is currently limited in publicly available research, the broader class of indole derivatives has demonstrated significant promise in the field of neuroprotection. These compounds, characterized by their bicyclic structure, are precursors to a variety of bioactive molecules, including neurotransmitters and hormones. Their therapeutic potential often stems from their antioxidant, anti-inflammatory, and modulatory effects on key cellular signaling pathways.
This guide provides a comparative overview of the neuroprotective effects of several notable indole derivatives, supported by experimental data from preclinical studies.
Comparative Analysis of Neuroprotective Indole Derivatives
The following table summarizes the neuroprotective properties, mechanisms of action, and experimental models used to evaluate different indole derivatives. This allows for a clear comparison of their efficacy and potential therapeutic applications.
| Compound | Proposed Mechanism of Action | Experimental Model | Key Findings |
| 3-Indolepropionic acid (IPA) | Potent antioxidant, scavenges hydroxyl radicals; activates pregnane X receptor (PXR) and Nrf2 pathways.[1] | Ischemic stroke models; Alzheimer's disease models. | Reduces neuronal damage, oxidative stress, and lipid peroxidation.[2] |
| Indole-3-carbinol (I3C) | Anti-inflammatory; antioxidant; modulates PI3K/Akt signaling pathway.[3] | Parkinson's disease models (LPS-induced neuroinflammation). | Mitigates neuroinflammation and motor deficits.[3] |
| Melatonin (N-acetyl-5-methoxytryptamine) | Direct free radical scavenger; activates melatonin receptors (MT1/MT2); anti-apoptotic. | Various models of neurodegenerative diseases (e.g., Alzheimer's, Parkinson's). | Protects against neuronal cell death and oxidative damage. |
| Tryptophan | Precursor to neuroprotective metabolites like kynurenic acid. | Not directly tested as a neuroprotectant, but its metabolic pathways are studied. | The balance of tryptophan metabolism is crucial for neuronal health.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the neuroprotective effects of indole derivatives.
In Vitro Neuroprotection Assay using SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a standard medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-beta peptides.
-
Treatment: Cells are pre-treated with the indole derivative at various concentrations for a specified period before the addition of the neurotoxin.
-
Cell Viability Assessment: Cell viability is quantified using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Measurement of Oxidative Stress: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH-DA.
-
Apoptosis Assay: Cell death mechanisms are investigated using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry.
In Vivo Neuroprotection Assay in a Parkinson's Disease Mouse Model
-
Animal Model: A Parkinson's disease model is induced in mice by intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
-
Treatment: The indole derivative is administered to the mice (e.g., via oral gavage or intraperitoneal injection) for a designated period before and/or after MPTP administration.
-
Behavioral Testing: Motor function is assessed using tests such as the rotarod test and the pole test to evaluate balance and coordination.
-
Immunohistochemistry: Brain sections are analyzed by immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra and the levels of markers for neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Neurochemical Analysis: Levels of dopamine and its metabolites in the striatum are measured using high-performance liquid chromatography (HPLC).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of neuroprotection.
Caption: Key signaling pathways modulated by neuroprotective indole derivatives.
Caption: A typical experimental workflow for evaluating in vivo neuroprotective effects.
References
Comparative Analysis of Cross-Reactivity for 1-Methyl-1H-indole-3,5,6-triol and Related Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of antibody cross-reactivity involving indole derivatives, with a focus on the specificity required for immunoassays. Due to a lack of specific cross-reactivity data for 1-Methyl-1H-indole-3,5,6-triol (also known as Adrenolutin), this document utilizes data from a well-characterized monoclonal antibody against Indole-3-Acetic Acid (IAA) as a representative model. This approach illustrates the principles of antibody specificity for small indole molecules and provides a framework for evaluating potential off-target binding in related assays.
Introduction to Cross-Reactivity in Immunoassays for Small Molecules
Immunoassays are pivotal in drug development and biological research for the detection and quantification of specific molecules. However, the development of highly specific antibodies against small molecules, or haptens, such as indole derivatives, presents significant challenges. The small size of these molecules often necessitates conjugation to a larger carrier protein to elicit an immune response. This process can sometimes lead to the generation of antibodies that recognize the linker region or the conjugated complex with higher affinity than the free hapten, resulting in a lack of specificity.
Cross-reactivity occurs when an antibody binds to molecules other than the target antigen. In the context of this compound, potential cross-reactants could include other endogenous indole derivatives, metabolites, or structurally similar synthetic compounds. Understanding the cross-reactivity profile of an antibody is crucial for the validation of an immunoassay and for ensuring the accuracy and reliability of experimental results.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of a monoclonal antibody raised against Indole-3-Acetic Acid (IAA) with structurally related indole compounds. This data is illustrative of the high specificity that can be achieved in monoclonal antibody production for small molecules and serves as a benchmark for the expected cross-reactivity profile of a highly specific antibody against this compound.
| Compound | Structure | Percent Cross-Reactivity (%) |
| Indole-3-Acetic Acid (IAA) | Target Antigen | 100 |
| Tryptophan | Precursor | < 1 (Negligible)[1] |
| Indole-3-acetamide | Related Metabolite | < 1 (Negligible)[1] |
| Conjugated-IAA | Metabolite | < 1 (Negligible)[1] |
Note: The cross-reactivity data presented is based on studies of an anti-IAA-C-monoclonal antibody and is intended to be illustrative. Actual cross-reactivity for an antibody against this compound would need to be determined experimentally.
Experimental Protocols
The determination of antibody specificity and cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA). This method is highly sensitive and suitable for the quantification of small molecules.
Competitive ELISA Protocol for Cross-Reactivity Assessment
-
Coating: Microtiter plates are coated with a conjugate of the target molecule (e.g., this compound) and a carrier protein (e.g., Bovine Serum Albumin - BSA). The plates are then incubated overnight at 4°C.
-
Washing: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competition: A fixed concentration of the primary antibody is mixed with varying concentrations of the test compound (either the target molecule for the standard curve or potential cross-reactants). This mixture is then added to the coated and blocked wells. The plate is incubated for 1-2 hours at room temperature, allowing the free antibody to bind to the immobilized antigen.
-
Washing: The plates are washed to remove unbound antibody and antigen-antibody complexes.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody is added to the wells and incubated for 1 hour at room temperature.
-
Washing: The plates are washed to remove any unbound secondary antibody.
-
Substrate Addition: A substrate solution for the enzyme (e.g., TMB for HRP) is added to the wells, leading to a color change.
-
Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of the free antigen in the sample.
-
Data Analysis: The percentage of cross-reactivity is calculated using the following formula: (Concentration of the target molecule at 50% inhibition / Concentration of the cross-reactant at 50% inhibition) x 100.
Signaling Pathways and Experimental Workflows
To understand the biological context of this compound and its potential interactions, it is important to consider the signaling pathways in which indole derivatives are involved.
Caption: A simplified diagram of the indole signaling pathway in bacteria.
Caption: Workflow for a typical competitive ELISA experiment.
References
A Comparative Guide to Evaluating the Purity of Synthesized 1-Methyl-1H-indole-3,5,6-triol
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical methodologies for evaluating the purity of 1-Methyl-1H-indole-3,5,6-triol, a tri-hydroxylated indole derivative of interest for its potential biological activities.[1][2] This document outlines key analytical techniques, presents sample data for comparison, and provides detailed experimental protocols.
Purity Assessment of this compound: A Multi-faceted Approach
The purity of a synthesized compound like this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantitative purity determination and impurity profiling, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for structural confirmation and identification of any unknown impurities.
Comparison of Analytical Techniques
| Analytical Technique | Information Provided | Strengths | Limitations | Typical Purity Specification |
| High-Performance Liquid Chromatography (HPLC-UV) | Quantitative purity (as % area), detection and quantification of impurities. | High sensitivity, high resolution, well-established for purity analysis. | Requires a chromophore for UV detection, potential for co-eluting impurities. | ≥ 98% |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, identification of residual solvents and major impurities. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to HPLC for trace impurities, complex spectra. | Conforms to structure |
| Mass Spectrometry (MS) | Molecular weight confirmation, structural elucidation of impurities when coupled with a separation technique (e.g., LC-MS). | High sensitivity and specificity, provides molecular weight information. | Can be destructive, may not be quantitative without appropriate standards. | Conforms to expected molecular weight |
Experimental Protocols
Detailed methodologies for the key analytical experiments are crucial for reproducibility and accurate comparison.
High-Performance Liquid Chromatography (HPLC-UV)
A stability-indicating HPLC method is essential for separating the main compound from potential degradation products and synthesis-related impurities.[3][4]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed for optimal separation of indole derivatives.[4] A typical gradient might be:
-
Solvent A: 0.1% Trifluoroacetic acid in Water
-
Solvent B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 280 nm, a common wavelength for indole compounds.[5]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the synthesized compound.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons.
-
¹³C NMR: Provides information on the carbon framework of the molecule.
-
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the target compound.
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).
-
Ionization Source: Electrospray Ionization (ESI) is a common technique for polar molecules like hydroxylated indoles.
-
Analysis Mode: Positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated. For this compound (C₉H₉NO₃, MW: 179.17), the expected [M+H]⁺ ion would be at m/z 180.18.[1][2]
Data Presentation and Comparison
The following tables summarize hypothetical quantitative data for the purity analysis of a synthesized batch of this compound compared to a commercially available standard.
Table 1: HPLC Purity and Impurity Profile
| Compound | Retention Time (min) | Purity (% Area) | Known Impurity 1 (%) | Unknown Impurity 2 (%) |
| Synthesized Batch | 12.5 | 98.5 | 0.8 | 0.7 |
| Commercial Standard | 12.5 | 99.8 | Not Detected | 0.2 |
Table 2: Spectroscopic Data Comparison
| Technique | Synthesized Batch | Reference Data/Standard | Conclusion |
| ¹H NMR | Chemical shifts and coupling constants consistent with the proposed structure. | Matches the expected spectrum for this compound. | Structure Confirmed |
| ¹³C NMR | Observed carbon signals match the expected number and chemical shifts. | Consistent with the reference spectrum. | Structure Confirmed |
| Mass Spec (ESI+) | [M+H]⁺ ion observed at m/z 180.18. | Expected [M+H]⁺ ion at m/z 180.18. | Molecular Weight Confirmed |
Visualizing the Workflow and a Potential Biological Context
Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: Experimental workflow for the synthesis and purity evaluation of this compound.
Caption: Hypothetical signaling pathway where this compound may act as an inhibitor.
References
1-Methyl-1H-indole-3,5,6-triol: A Novel Biomarker for Oxidative Stress in Comparison to Established Markers
For Researchers, Scientists, and Drug Development Professionals
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a myriad of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and diabetes. The quantification of stable biomarkers of oxidative damage is crucial for understanding disease pathogenesis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. This guide provides a comparative overview of 1-methyl-1H-indole-3,5,6-triol, an emerging biomarker derived from the oxidation of adrenaline, against well-established markers of oxidative stress: 8-iso-prostaglandin F2α (8-iso-PGF2α), 8-hydroxy-2'-deoxyguanosine (8-OHdG), and protein carbonyls.
Performance Comparison of Oxidative Stress Biomarkers
The selection of an appropriate biomarker for oxidative stress depends on several factors, including the specific biological question, the sample matrix, and the required sensitivity and specificity of the assay. The following table summarizes the key performance characteristics of this compound and other commonly used biomarkers.
| Biomarker | Molecule Type | Biological Matrix | Typical Concentration Range (Healthy Adults) | Analytical Method | Advantages | Disadvantages |
| This compound | Small Molecule (Adrenaline Metabolite) | Urine, Plasma | Not well established | HPLC, LC-MS/MS | Specific to catecholamine oxidation pathway | Limited clinical data, lack of commercial kits, reference ranges not established |
| 8-iso-Prostaglandin F2α | Lipid | Urine, Plasma | Urine: ~50-200 pg/mg creatinine | GC-MS, LC-MS/MS, ELISA | Gold standard for lipid peroxidation, chemically stable | Can be influenced by dietary lipids |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | DNA Adduct | Urine, Leukocyte DNA | Urine: ~3.9 ng/mg creatinine[1] | LC-MS/MS, ELISA | Specific for oxidative DNA damage | Can be influenced by DNA repair rates and cell turnover |
| Protein Carbonyls | Protein Adduct | Plasma, Tissue Homogenates | Plasma: ~0.1-0.5 nmol/mg protein | Spectrophotometry (DNPH assay), ELISA | General marker of protein oxidation, relatively stable | Can be influenced by protein turnover rates |
Signaling Pathway: Formation of this compound
This compound, also known as adrenolutin, is a downstream product of adrenaline (epinephrine) oxidation. Under conditions of oxidative stress, adrenaline undergoes oxidation to form the unstable intermediate adrenochrome. Adrenochrome is then rearranged to form the more stable this compound. This pathway is significant as it represents a specific cascade initiated by the oxidation of a key catecholamine, providing a potential window into oxidative stress within the neuroendocrine system.
Caption: Formation of this compound from adrenaline under oxidative stress.
Experimental Workflows
Accurate quantification of oxidative stress biomarkers is paramount. The following diagrams illustrate typical experimental workflows for the analysis of this compound and a representative established biomarker, protein carbonyls.
Workflow for this compound Analysis (LC-MS/MS)
Given the lack of commercial ELISA kits, a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the most suitable approach for the sensitive and specific quantification of this compound in biological samples.
Caption: A representative workflow for the quantification of this compound.
Workflow for Protein Carbonyl Analysis (ELISA)
Commercial ELISA kits are widely available for the quantification of protein carbonyls, providing a high-throughput and relatively straightforward method.
Caption: A typical experimental workflow for the determination of protein carbonyls by ELISA.
Detailed Experimental Protocols
Representative LC-MS/MS Protocol for this compound
This protocol is a representative method based on the analysis of similar small molecule catecholamine metabolites.
1. Sample Preparation (Urine)
-
Thaw frozen urine samples on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.
-
To 100 µL of supernatant, add 10 µL of an internal standard solution (e.g., deuterated this compound) and 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Ionization Parameters: Optimized for the specific instrument.
-
MRM Transitions: Specific precursor-product ion transitions for this compound and the internal standard would need to be determined by infusion of pure standards.
3. Data Analysis
-
Peak areas are integrated using the instrument's software.
-
A standard curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
The concentration of this compound in the samples is calculated from the standard curve.
ELISA Protocol for Protein Carbonyls
This is a generalized protocol based on commercially available kits.
1. Reagent Preparation
-
Prepare all reagents, standards, and samples as directed in the kit manual.
2. Derivatization
-
Add 10 µL of each standard and sample to individual microcentrifuge tubes.
-
Add 10 µL of DNPH solution to each tube.
-
Incubate at room temperature for 45 minutes.
3. Plate Coating
-
Add 100 µL of each derivatized standard and sample to the wells of the ELISA plate.
-
Incubate for 2 hours at 37°C or overnight at 4°C.
-
Wash the plate three times with wash buffer.
4. Blocking
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
5. Antibody Incubation
-
Add 100 µL of the diluted primary antibody (anti-DNPH) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
6. Detection
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes.
-
Add 100 µL of stop solution to each well.
7. Data Analysis
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the protein carbonyl concentration in the samples.
Conclusion
While this compound presents an intriguing and specific biomarker for catecholamine-related oxidative stress, its clinical utility is currently limited by a lack of extensive validation and commercially available, standardized assays. In contrast, 8-iso-PGF2α, 8-OHdG, and protein carbonyls are well-established biomarkers with validated analytical methods and defined reference ranges, making them more suitable for current clinical and research applications. Further research is warranted to establish the clinical relevance and normal physiological ranges of this compound, which may position it as a valuable, complementary biomarker in the field of oxidative stress research.
References
A Comparative Guide to the Biological Effects of 1-Methyl-1H-indole-3,5,6-triol and Other Trihydroxyindoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative overview of the biological effects of 1-Methyl-1H-indole-3,5,6-triol, also known as adrenolutin, in relation to other trihydroxyindoles. Due to a scarcity of direct comparative studies in publicly available literature, this document synthesizes known information about this compound and proposes a framework for the systematic evaluation of its biological activities against other relevant trihydroxyindoles. This guide includes hypothetical experimental data, detailed experimental protocols for key assays, and visual representations of experimental workflows and signaling pathways to facilitate future research in this area.
Introduction
This compound is an indole derivative that has been of interest due to its structural similarity to neurotransmitters and its potential as a bioactive molecule.[1] Historically, it was studied in the mid-20th century in the context of schizophrenia, with early research suggesting potential psychological effects.[1][2][3] More recent interest has focused on the potential antioxidant properties of indole and phenolic compounds, a category into which this compound falls. However, a comprehensive understanding of its biological activity, particularly in comparison to other trihydroxyindoles, remains limited.
This guide aims to bridge this knowledge gap by providing a structured approach to comparing the biological effects of this compound with other trihydroxyindoles.
Comparative Biological Effects: A Hypothetical Data Summary
Given the limited direct comparative data, the following table presents a hypothetical comparison of the biological effects of this compound against two other representative trihydroxyindoles: 5,6-dihydroxyindole and 4,7-dihydroxyindole. This table is intended to serve as a template for organizing future experimental findings.
| Biological Effect | This compound | 5,6-Dihydroxyindole | 4,7-Dihydroxyindole |
| Antioxidant Activity (IC50 in µM) | |||
| DPPH Radical Scavenging | 25 ± 3 | 18 ± 2 | 35 ± 4 |
| ABTS Radical Scavenging | 15 ± 2 | 10 ± 1.5 | 22 ± 3 |
| Cytotoxicity (IC50 in µM) | |||
| Neuroblastoma (SH-SY5Y) | > 100 | 85 ± 7 | > 100 |
| Hepatoma (HepG2) | 75 ± 6 | 60 ± 5 | 90 ± 8 |
| Neuroprotective Effect (%) | |||
| Against H2O2-induced oxidative stress in SH-SY5Y | 65 ± 5 | 75 ± 6 | 50 ± 4 |
| Enzyme Inhibition (IC50 in µM) | |||
| Acetylcholinesterase (AChE) | 10 ± 1.2 | 15 ± 2 | 25 ± 3 |
| Monoamine Oxidase A (MAO-A) | 5 ± 0.8 | 8 ± 1 | 12 ± 1.5 |
Proposed Experimental Protocols
To generate the data presented in the hypothetical table above, the following experimental protocols are proposed.
Antioxidant Activity Assays
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of the test compounds (this compound and other trihydroxyindoles) in a suitable solvent (e.g., DMSO or methanol) and then prepare serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the test compound at various concentrations.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance with the test compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
-
Preparation of Reagents:
-
Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 20 µL of the test compound at various concentrations to a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Cytotoxicity Assay (MTT Assay)
-
Cell Culture:
-
Culture the desired cell lines (e.g., SH-SY5Y neuroblastoma cells, HepG2 hepatoma cells) in appropriate media and conditions.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24 or 48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value (the concentration of the compound that reduces cell viability by 50%) is determined.
-
Neuroprotection Assay
-
Cell Culture and Treatment:
-
Seed SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of the test compounds for a specified time (e.g., 2 hours).
-
Induce oxidative stress by adding a toxic agent, such as hydrogen peroxide (H2O2), for a further incubation period.
-
-
Assessment of Cell Viability:
-
Measure cell viability using the MTT assay as described above.
-
-
Data Analysis:
-
The percentage of neuroprotection is calculated as the increase in cell viability in the presence of the test compound compared to cells treated with H2O2 alone.
-
Enzyme Inhibition Assays
The specific protocols for enzyme inhibition assays will vary depending on the target enzyme. General principles are outlined below.
-
Reaction Mixture:
-
Prepare a reaction mixture containing acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound in a buffer solution.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the AChE enzyme.
-
The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
-
Measurement:
-
Monitor the increase in absorbance at 412 nm over time.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition and the IC50 value.
-
-
Substrate and Enzyme:
-
Use a specific substrate for MAO-A (e.g., kynuramine) and a source of the MAO-A enzyme (e.g., rat brain mitochondria).
-
-
Reaction and Detection:
-
Incubate the enzyme with the test compound and then add the substrate.
-
The product of the reaction can be measured fluorometrically or spectrophotometrically.
-
-
Data Analysis:
-
Determine the percentage of inhibition and the IC50 value.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow Diagrams
Caption: Proposed experimental workflow for comparing the biological effects of trihydroxyindoles.
Signaling Pathway Diagrams
Caption: Potential antioxidant signaling pathway involving trihydroxyindoles and the Nrf2 pathway.
Caption: A simplified signaling pathway illustrating the potential neuroprotective mechanisms of trihydroxyindoles.
Conclusion
While this compound presents an intriguing subject for pharmacological research, a clear understanding of its biological effects in comparison to other trihydroxyindoles is currently lacking. This guide provides a foundational framework for researchers to systematically investigate and compare these compounds. The proposed experimental protocols and data presentation formats are intended to promote standardized and directly comparable research in this field. By following a structured approach, the scientific community can build a comprehensive profile of the biological activities of this compound and other trihydroxyindoles, potentially uncovering new therapeutic avenues.
References
A Structural and Functional Comparison of 1-Methyl-1H-indole-3,5,6-triol and Adrenaline
A comprehensive guide for researchers, scientists, and drug development professionals.
This guide provides a detailed structural comparison between 1-Methyl-1H-indole-3,5,6-triol, also known as adrenolutin, and the well-characterized endogenous catecholamine, adrenaline (epinephrine). While structural similarities suggest the potential for overlapping biological activity, a notable scarcity of publicly available experimental data for this compound prevents a direct quantitative comparison of their interactions with biological targets. This guide will therefore focus on a structural analysis and present the standardized experimental protocols that would be employed to generate the necessary comparative data.
Structural Comparison
At first glance, this compound and adrenaline share key structural features that could imply a similar mechanism of action, particularly concerning their interaction with adrenergic receptors. Both molecules possess a dihydroxylated aromatic ring and a nitrogen atom, which are crucial pharmacophoric elements for binding to catecholamine receptors.
However, significant differences in their overall architecture are apparent. Adrenaline is a phenylethanolamine, characterized by a flexible side chain attached to a catechol ring. In contrast, this compound features a more rigid indole scaffold, where the ethylamine-like moiety is incorporated into a pyrrole ring fused to the dihydroxylated benzene ring. This conformational rigidity, along with the presence of an additional hydroxyl group and a methyl group on the indole nitrogen, would significantly influence its binding affinity and efficacy at various receptors compared to the more flexible adrenaline molecule.
| Feature | This compound | Adrenaline |
| Chemical Formula | C₉H₉NO₃[1][2][3] | C₉H₁₃NO₃[4][5][6] |
| Core Scaffold | Indole | Phenylethanolamine |
| Aromatic System | Dihydroxylated indole ring | Catechol (1,2-dihydroxybenzene) |
| Amine Group | Tertiary amine (within the pyrrole ring) | Secondary amine |
| Conformational Flexibility | Rigid | Flexible side chain |
Below is a visual representation of the structural similarities and differences between the two molecules.
Comparative Biological Activity: An Overview
Adrenaline is a potent, non-selective agonist for all subtypes of adrenergic receptors (α₁, α₂, β₁, β₂, and β₃)[5]. This broad-spectrum activity is responsible for its diverse physiological effects, including regulation of heart rate, blood pressure, and bronchodilation[4][7].
The biological activity of this compound is not as well-defined in the scientific literature. While some studies have explored its psychological and behavioral effects, there is a conspicuous absence of quantitative data regarding its binding affinities (Ki) and functional potencies (EC₅₀) at adrenergic receptors. Without such data, a direct and meaningful comparison of its pharmacological profile with that of adrenaline is not feasible.
Experimental Protocols for Comparative Analysis
To elucidate the pharmacological profile of this compound and enable a robust comparison with adrenaline, the following standard experimental protocols would be necessary.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of an unlabeled compound (the "competitor," e.g., this compound or adrenaline) to displace a radioactively labeled ligand that is known to bind to the receptor of interest with high affinity and specificity.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and adrenaline for various adrenergic receptor subtypes (α₁, α₂, β₁, β₂, β₃).
General Protocol:
-
Membrane Preparation: Cell membranes expressing the specific adrenergic receptor subtype of interest are prepared from cultured cells or tissue homogenates.
-
Assay Setup: In a multi-well plate, a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α₁, [³H]-rauwolscine for α₂, [¹²⁵I]-cyanopindolol for β receptors) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor (either this compound or adrenaline).
-
Incubation: The mixture is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Functional Assays: cAMP Measurement
Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (inactivates the receptor). For adrenergic receptors, which are G-protein coupled receptors (GPCRs), a common method is to measure the downstream signaling molecule, cyclic adenosine monophosphate (cAMP). Activation of β-adrenergic receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP, while activation of α₂-adrenergic receptors inhibits adenylyl cyclase, causing a decrease in cAMP.
Objective: To determine the potency (EC₅₀) and efficacy of this compound and adrenaline in modulating cAMP levels through β- and α₂-adrenergic receptors.
General Protocol:
-
Cell Culture: Cells stably or transiently expressing the adrenergic receptor subtype of interest are cultured in multi-well plates.
-
Compound Treatment: The cells are treated with increasing concentrations of the test compound (this compound or adrenaline). For α₂-adrenergic receptor assays, cells are typically co-stimulated with forskolin to induce a measurable baseline of cAMP.
-
Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.
-
Data Analysis: The cAMP levels are plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response produced by the compound).
Conclusion
While the structural features of this compound suggest a potential for interaction with adrenergic receptors, the lack of empirical data makes a direct comparison with the well-established pharmacology of adrenaline speculative. The experimental protocols outlined above provide a clear roadmap for the necessary research to elucidate the pharmacological profile of this compound. Such studies would be invaluable for the drug development community in understanding the potential therapeutic applications and off-target effects of this and structurally related indole compounds. Future research in this area is warranted to fill this knowledge gap.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Adrenochrome and Adrenolutin On the Behavior of Animals and the Psychology of Man (1962) | A. Hoffer | 12 Citations [scispace.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Potential Toxicity of 1-Methyl-1H-indole-3,5,6-triol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential toxicity of the novel compound 1-Methyl-1H-indole-3,5,6-triol. Due to the current lack of direct toxicological data for this specific molecule, this document leverages data from structurally similar and well-characterized indole derivatives, Indole-3-carbinol and Melatonin, to forecast a potential safety profile and recommend key toxicological assays.
Executive Summary
This compound is a substituted indole for which toxicological data is not yet publicly available. To guide initial safety assessments, this document compares its structure to two widely studied indole-containing compounds: Indole-3-carbinol, a dietary supplement with a complex safety profile, and Melatonin, an endogenous hormone generally considered safe. This guide outlines standard experimental protocols for cytotoxicity, genotoxicity, and mutagenicity, providing a framework for the initial toxicological evaluation of this compound.
Comparative Analysis of Indole Derivatives
The toxicological profiles of Indole-3-carbinol and Melatonin offer a spectrum of potential activities for indole-based molecules. While Melatonin is largely viewed as non-toxic and even protective against certain types of cellular damage, Indole-3-carbinol exhibits a dual nature, with both chemopreventive and potential carcinogenic effects depending on the context and dosage.
Data Presentation: In Vitro Toxicity
The following table summarizes available in vitro toxicity data for the selected comparator compounds. It is important to note that direct data for this compound is not available and testing is required.
| Compound | Assay | Cell Line | Endpoint | Result | Citation |
| This compound | MTT Assay | Various | IC50 | Data Not Available | |
| Comet Assay | Various | DNA Damage | Data Not Available | ||
| Ames Test | S. typhimurium | Mutagenicity | Data Not Available | ||
| Indole-3-carbinol | MTT Assay | LoVo (colorectal carcinoma) | Growth Inhibition | Concentration-dependent inhibition | [1] |
| Comet Assay | - | DNA Damage | Weakly positive in some in vivo micronucleus tests | [2] | |
| Ames Test | S. typhimurium | Mutagenicity | Varied results, some equivocal | [2][3] | |
| Melatonin | MTT Assay | HL-60 (leukemia) | IC50 | ~5 mM (for 24h treatment) | [4] |
| Comet Assay | CHOK1 | DNA Damage | No genotoxic effect; anticlastogenic at 10⁻¹⁰-10⁻⁷ M | [5] | |
| Ames Test | S. typhimurium (TA100, TA102) | Mutagenicity | No mutagenic effect | [5] |
Experimental Protocols
To facilitate the toxicological assessment of this compound, detailed protocols for key in vitro assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of this compound (and comparator compounds) for 24, 48, and 72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Alkaline Comet Assay for Genotoxicity
Also known as single-cell gel electrophoresis, this assay detects DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.
Protocol:
-
Cell Treatment: Treat cells with various concentrations of the test compound for a defined period.
-
Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and histones.
-
Alkaline Unwinding: Place slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage (e.g., tail length, % DNA in tail).
Bacterial Reverse Mutation Assay (Ames Test) for Mutagenicity
This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations.
Principle: The bacterial strains are auxotrophic for histidine (cannot produce it). They are treated with the test compound and plated on a histidine-deficient medium. Only bacteria that undergo a reverse mutation to a prototrophic state (can produce histidine) will grow and form colonies. An increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.
Protocol:
-
Strain Selection: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that detect different types of mutations.
-
Metabolic Activation (optional but recommended): Perform the assay with and without a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and (if applicable) the S9 mix.
-
Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: Compare the number of revertant colonies in the treated groups to the spontaneous reversion rate in the control group. A dose-dependent increase of at least two-fold over the background is typically considered a positive result.
Visualizations
The following diagrams illustrate the logical flow of the proposed toxicity assessment and a potential signaling pathway that could be affected by indole derivatives.
Caption: Proposed workflow for the toxicological assessment of this compound.
Caption: Potential activation of the Aryl Hydrocarbon Receptor (AhR) pathway by indole derivatives.
Conclusion and Recommendations
The absence of direct toxicity data for this compound necessitates a cautious and systematic approach to its safety assessment. The comparative data from Indole-3-carbinol and Melatonin suggest a wide range of possible biological activities for indole derivatives.
It is strongly recommended that the in vitro assays detailed in this guide—MTT, Comet, and Ames tests—be conducted as a first step in characterizing the toxicological profile of this compound. The results of these assays will be critical in determining the need for and design of any subsequent in vivo studies. Particular attention should be paid to potential dose-dependent effects and the role of metabolic activation in any observed toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Introduction - NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Indole-3-carbinol in Harlan Sprague Dawley Rats and B6C3F1/N Mice Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Indole-3-carbinol in Harlan Sprague Dawley Rats and B6C3F1/N Mice Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of melatonin on N-nitroso-N-methylurea-induced carcinogenesis in rats and mutagenesis in vitro (Ames test and COMET assay) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Methyl-1H-indole-3,5,6-triol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 1-Methyl-1H-indole-3,5,6-triol, a compound also known as adrenolutin.
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the precautionary principle, treating the substance as hazardous. This is informed by its relationship to adrenochrome, a known irritant, and its historical investigation for potential psychoactive properties.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
| Equipment | Specification |
|---|---|
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety goggles or a face shield |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or fume hood.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through a certified hazardous waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular solid waste.
-
Waste Identification and Classification :
-
Treat this compound as a hazardous chemical waste. Given its potential psychoactive nature, it may be classified as a research chemical with unknown toxicity.[3]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific classification and disposal requirements in your jurisdiction.
-
-
Waste Segregation :
-
Solid Waste : Collect any solid this compound, along with any contaminated materials such as weighing paper, gloves, and pipette tips, in a designated hazardous waste container.
-
Liquid Waste : If the compound is in solution, collect it in a separate, compatible hazardous liquid waste container. Do not mix with other solvent waste streams unless approved by your EHS department.
-
Sharps Waste : Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Container Selection and Labeling :
-
Use a container that is chemically compatible with indoles and any solvents used. A high-density polyethylene (HDPE) container is generally suitable for solid waste.
-
The container must be in good condition, with a secure, leak-proof lid.
-
Label the waste container clearly and accurately. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accumulation start date
-
The primary hazards (e.g., "Toxic," "Irritant")
-
Your name, department, and contact information
-
-
-
Storage of Chemical Waste :
-
Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.
-
This area should be away from general lab traffic and incompatible materials.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
-
Arranging for Disposal :
-
Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup and final disposal.
-
Follow their specific procedures for waste pickup requests.
-
Do not accumulate large quantities of chemical waste in the laboratory.
-
Emergency Procedures for Spills
In the event of a spill, take the following immediate actions:
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert : Inform your colleagues and your laboratory supervisor or EHS department.
-
Ventilate : If it is safe to do so, increase ventilation in the area.
-
Contain : For small spills, and if you are trained to do so, contain the spill with an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Clean-up : Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris. Place it in a sealed, labeled hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Disposal Workflow Diagram
References
Personal protective equipment for handling 1-Methyl-1H-indole-3,5,6-triol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1-Methyl-1H-indole-3,5,6-triol. The following procedures are based on best practices for handling similar indole compounds and should be implemented to ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the safety data for the parent compound, indole, and other methylated indole derivatives is recommended.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1][2][3][4] |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if contaminated.[1][2][3][4] |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn.[2][3] In cases of potential significant exposure, full-body protection may be necessary. Contaminated clothing should be removed and washed before reuse.[2][4] |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust, fumes, or vapors.[2][3] If ventilation is inadequate, a NIOSH-approved respirator is required. |
II. Operational Plan: Step-by-Step Handling Procedures
A. Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
B. Handling Workflow:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
